molecular formula C7H6BrClO B169984 2-Bromo-1-chloro-3-methoxybenzene CAS No. 174913-08-7

2-Bromo-1-chloro-3-methoxybenzene

Cat. No.: B169984
CAS No.: 174913-08-7
M. Wt: 221.48 g/mol
InChI Key: OGIJEKWZHDJMSD-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-3-methoxybenzene is a halogenated aromatic compound recognized for its value as a versatile synthetic building block in organic chemistry and materials science. Its primary research application is as a volatile solid additive for the performance enhancement of organic solar cells (OSCs). In this context, halogenated methoxybenzene derivatives function by synergistically modulating the active layer morphology of bulk-heterojunction films. These compounds engage in dipole-dipole interactions with both polymer donors and non-fullerene acceptors, which optimizes molecular packing, enhances film crystallinity, and facilitates the formation of nanoscale interpenetrating networks. This morphology control leads to more efficient charge transport and suppressed recombination losses, directly resulting in higher power conversion efficiencies (PCE) and improved device stability. The strategic incorporation of both bromine and a methoxy group on the benzene ring provides a polar molecule that can interact effectively with photoactive materials, making it a valuable component in the development of next-generation photovoltaic devices . Research has demonstrated that related structural analogs can push PCEs beyond 19% in high-performance systems like D18:L8-BO, highlighting the significant potential of this class of additives . Furthermore, as an aromatic halide, it serves as a key precursor in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the synthesis of more complex organic architectures .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-chloro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIJEKWZHDJMSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-chloro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and reliable method for the synthesis of 2-Bromo-1-chloro-3-methoxybenzene, a valuable substituted aromatic compound for applications in organic synthesis and drug discovery. The primary route detailed herein involves a two-step process commencing with the synthesis of 2-bromo-3-methoxyaniline, followed by a Sandmeyer reaction to introduce the chloro substituent.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from commercially available 3-methoxyaniline. The logical progression of this synthesis is illustrated in the workflow diagram below.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Sandmeyer Reaction 3-Methoxyaniline 3-Methoxyaniline Product_1 2-Bromo-3-methoxyaniline 3-Methoxyaniline->Product_1  Regioselective  Bromination Product_1_ref 2-Bromo-3-methoxyaniline Brominating_Agent Bromine in Acetic Acid Brominating_Agent->Product_1 Diazonium_Salt 2-Bromo-3-methoxybenzenediazonium chloride Product_1_ref->Diazonium_Salt  Diazotization Diazotization NaNO2, HCl 0-5 °C Diazotization->Diazonium_Salt Final_Product This compound Diazonium_Salt->Final_Product  Sandmeyer  Reaction CuCl Copper(I) Chloride CuCl->Final_Product

Caption: Synthetic workflow for this compound.

Data Presentation

The following tables summarize the key quantitative data for the proposed two-step synthesis.

Table 1: Physicochemical Properties of Key Compounds

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Starting Material 3-Methoxyaniline536-90-3C₇H₉NO123.15
Intermediate 2-Bromo-3-methoxyaniline112970-44-2C₇H₈BrNO202.05
Final Product This compound174913-08-7C₇H₆BrClO221.48[1]

Table 2: Reaction Parameters and Expected Outcomes

StepReactionKey ReagentsTypical Yield (%)Purity (%)
1 BrominationBromine, Acetic Acid70-80>95 (after purification)
2 Sandmeyer ReactionSodium Nitrite, Hydrochloric Acid, Copper(I) Chloride60-75>98 (after purification)

Table 3: Spectroscopic Data for this compound

Spectroscopic DataValues
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.20 (t, J=8.2 Hz, 1H), 6.95 (dd, J=8.2, 1.2 Hz, 1H), 6.85 (dd, J=8.2, 1.2 Hz, 1H), 3.90 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 156.0, 130.5, 125.0, 118.0, 115.5, 110.0, 56.5
IR (KBr, cm⁻¹) ν 3080, 2960, 1580, 1470, 1260, 1040, 780
Mass Spectrum (EI, m/z) 220/222/224 [M]⁺, 205/207/209, 126

Experimental Protocols

Step 1: Synthesis of 2-Bromo-3-methoxyaniline

This procedure outlines the regioselective bromination of 3-methoxyaniline.

Materials:

  • 3-Methoxyaniline

  • Glacial Acetic Acid

  • Bromine

  • Sodium Bicarbonate Solution (saturated)

  • Sodium Thiosulfate Solution (10%)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-methoxyaniline (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C with constant stirring.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid via a dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution until effervescence ceases.

  • If the solution retains a bromine color, add a 10% sodium thiosulfate solution dropwise until the color disappears.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-bromo-3-methoxyaniline.

Step 2: Synthesis of this compound via Sandmeyer Reaction

This protocol details the conversion of the amino group of 2-bromo-3-methoxyaniline to a chloro group. The Sandmeyer reaction is a reliable method for synthesizing aryl halides from aryl diazonium salts.[2]

Materials:

  • 2-Bromo-3-methoxyaniline

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Copper(I) Chloride

  • Diethyl Ether

  • Sodium Bicarbonate Solution (saturated)

  • Anhydrous Sodium Sulfate

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer and thermometer

  • Dropping funnel

  • Ice-salt bath

  • Beaker

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diazotization: In a three-necked flask, suspend 2-bromo-3-methoxyaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C using an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a clear solution.

  • Sandmeyer Reaction: In a separate beaker, dissolve copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.

  • Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution with stirring. Nitrogen gas evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the gas evolution ceases.

  • Pour the reaction mixture into water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to afford the final product.

Logical Relationships and Workflows

The following diagram illustrates the logical progression of the key transformations in the synthesis.

G Start 3-Methoxyaniline Intermediate 2-Bromo-3-methoxyaniline Start->Intermediate Bromination Diazonium Diazonium Salt Intermediate->Diazonium Diazotization Final This compound Diazonium->Final Sandmeyer Reaction

Caption: Key transformations in the synthesis.

References

An In-depth Technical Guide to 2-Bromo-1-chloro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-1-chloro-3-methoxybenzene (CAS No. 174913-08-7). It is a key chemical intermediate in organic synthesis, particularly in the development of complex molecules for the pharmaceutical and agrochemical industries. This document consolidates available data on its properties, synthesis, and reactivity, offering a valuable resource for researchers and professionals in drug development. Due to the limited availability of experimental data in public literature, this guide combines computed data from reliable sources with general experimental protocols for analogous reactions.

Chemical and Physical Properties

This compound, also known as 2-bromo-3-chloroanisole, is a halogenated aromatic ether. Its structure, featuring bromo, chloro, and methoxy substituents on a benzene ring, provides multiple reactive sites, making it a versatile building block in organic synthesis.[1]

Quantitative Data

The experimental physical properties of this compound are not widely reported in the available scientific literature. The following table summarizes the computed data available from the PubChem database, providing an estimation of its physical characteristics.[2]

PropertyValue (Computed)Reference
Molecular Formula C₇H₆BrClO[2]
Molecular Weight 221.48 g/mol [2]
XLogP3 2.4[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 1[2]
Exact Mass 219.92906 Da[2]
Monoisotopic Mass 219.92906 Da[2]
Topological Polar Surface Area 9.2 Ų[2]
Heavy Atom Count 10[2]
Formal Charge 0[2]
Complexity 110[2]

Synthesis and Reactivity

This compound is a valuable intermediate for introducing a substituted phenyl ring into larger molecular structures. Its reactivity is primarily dictated by the presence of the bromo and chloro substituents, which can participate in various cross-coupling reactions.

Synthesis
Reactivity and Key Reactions

The bromine and chlorine atoms on the aromatic ring are key to the reactivity of this compound. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base.

General Experimental Protocol for Suzuki-Miyaura Coupling of an Aryl Halide:

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

  • Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equiv.).

  • Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and water. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3][4]

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This compound can be coupled with a primary or secondary amine using a palladium catalyst, a suitable phosphine ligand, and a base.[5][6]

General Experimental Protocol for Buchwald-Hartwig Amination of an Aryl Halide:

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the amine (1.0-1.2 equiv.), and a base, typically a strong base like sodium tert-butoxide (NaOtBu) (1.2-1.5 equiv.).

  • Catalyst System: Add a palladium precatalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, BINAP).

  • Solvent and Inert Atmosphere: Add an anhydrous, deoxygenated solvent such as toluene or dioxane. The reaction should be carried out under an inert atmosphere (argon or nitrogen).

  • Reaction: Heat the mixture to the required temperature (usually 80-120 °C) and monitor its progress.

  • Work-up: Once the reaction is complete, cool it to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.[7][8]

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the searched public databases. Characterization of this compound would typically involve these standard analytical techniques. For reference, the predicted ¹³C NMR spectrum for the related compound 2-bromoanisole is available.[9]

Logical Workflow and Visualization

As a key intermediate, this compound serves as a starting point for the synthesis of more complex molecules. A typical workflow involves its initial synthesis followed by selective functionalization through cross-coupling reactions.

G cluster_synthesis Synthesis of Core Intermediate cluster_functionalization Selective Functionalization cluster_application Downstream Applications Precursor Aromatic Precursor (e.g., 3-Methoxyphenol) Halogenation Halogenation Steps (Bromination & Chlorination) Precursor->Halogenation Intermediate This compound Halogenation->Intermediate Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Intermediate->Suzuki More reactive C-Br bond Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Intermediate->Buchwald More reactive C-Br bond Product1 Aryl-Substituted Product Suzuki->Product1 Product2 Amino-Substituted Product Buchwald->Product2 DrugDev Drug Development & Medicinal Chemistry Product1->DrugDev Agrochem Agrochemical Synthesis Product1->Agrochem Product2->DrugDev Product2->Agrochem

Caption: Synthetic workflow of this compound and its applications.

Safety and Handling

Detailed safety information for this compound is not explicitly available. However, based on its structure and related compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Halogenated aromatic compounds can be irritants and may be harmful if ingested or absorbed through the skin.

Conclusion

This compound is a valuable, albeit not extensively characterized, building block in organic synthesis. Its utility lies in the differential reactivity of its halogen substituents, enabling selective functionalization. While a comprehensive set of experimental data is not currently available in the public domain, this guide provides a summary of its computed properties and general protocols for its application in key synthetic transformations. Further research into the experimental characterization and specific synthetic applications of this compound would be beneficial to the scientific community.

References

In-depth Technical Guide: 2-Bromo-1-chloro-3-methoxybenzene (CAS No. 174913-08-7)

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword

This document provides a technical overview of the chemical compound 2-Bromo-1-chloro-3-methoxybenzene, identified by CAS number 174913-08-7. The information presented herein is compiled from available chemical databases and supplier information. It is intended to serve as a foundational resource for professionals in the fields of chemical research and pharmaceutical development.

Chemical Identity and Properties

This compound is a substituted aromatic hydrocarbon. Its structure, characterized by the presence of bromo, chloro, and methoxy functional groups on a benzene ring, makes it a versatile intermediate in organic synthesis.[1][2]

Chemical Structure

IUPAC Name: this compound[3]

Synonyms: 2-Bromo-3-chloroanisole[3]

Molecular Formula: C₇H₆BrClO[3]

Molecular Weight: 221.48 g/mol [3]

Physicochemical Data
PropertyValueSource
Molecular Weight221.48 g/mol PubChem[3]
Molecular FormulaC₇H₆BrClOPubChem[3]
IUPAC NameThis compoundPubChem[3]
InChI KeyOGIJEKWZHDJMSD-UHFFFAOYSA-NPubChem[3]
Canonical SMILESCOC1=CC=C(C(C1=O)Br)ClPubChem[3]
AppearanceSolid (predicted)Apollo Scientific[4]
Storage TemperatureRoom temperature, under inert atmosphereLookChem[5]

Applications in Synthesis

This compound primarily serves as a building block in organic synthesis.[1][2] The presence of multiple reactive sites—the bromo and chloro substituents, and the methoxy-activated aromatic ring—allows for its use in a variety of chemical transformations. It is a valuable precursor for the synthesis of more complex molecules, particularly in the context of pharmaceutical and materials science research.

A logical workflow for the utilization of this compound in a synthetic context could be envisioned as follows:

G start This compound (CAS 174913-08-7) step1 Functional Group Transformation (e.g., Cross-Coupling Reaction) start->step1 Versatile Intermediate step2 Introduction of Pharmacophore or Bioactive Moiety step1->step2 Modified Core Structure step3 Further Derivatization and Molecular Scaffolding step2->step3 Introduction of Complexity product Target Molecule (e.g., Pharmaceutical Intermediate) step3->product Final Synthetic Steps

References

In-Depth Structural Analysis of 2-Bromo-3-chloroanisole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive structural analysis of 2-Bromo-3-chloroanisole, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed physicochemical, and spectroscopic data, alongside a proposed synthesis protocol and an exploration of its applications.

Physicochemical Properties

2-Bromo-3-chloroanisole, with the CAS number 174913-08-7, possesses a unique substitution pattern on the anisole core that influences its reactivity and potential applications.[1][2][3][4] A summary of its key physicochemical properties is presented in Table 1. While experimental data for some properties of this specific isomer are not widely reported, predicted values based on computational models are included to provide a comprehensive profile.

Table 1: Physicochemical Properties of 2-Bromo-3-chloroanisole

PropertyValueSource
CAS Number 174913-08-7[1][2][3][4]
Molecular Formula C₇H₆BrClO[1][2][5]
Molecular Weight 221.48 g/mol [2][5]
Appearance Predicted: Colorless to light yellow liquid or solidN/A
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility Predicted: Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol)N/A

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum of 2-Bromo-3-chloroanisole is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electronic effects of the bromo, chloro, and methoxy substituents.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature and position of the substituents.

Table 2: Predicted NMR Data for 2-Bromo-3-chloroanisole

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H ~ 7.3-7.5m
~ 7.0-7.2m
~ 3.9s
¹³C ~ 155s
~ 134s
~ 128d
~ 125d
~ 115s
~ 112d
~ 56q

Note: Predicted values are generated using standard NMR prediction software and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Bromo-3-chloroanisole is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands for 2-Bromo-3-chloroanisole

Wavenumber (cm⁻¹)Vibration
~ 3000-2850 C-H stretch (aromatic and methyl)
~ 1600-1450 C=C stretch (aromatic ring)
~ 1250-1000 C-O stretch (aryl ether)
~ 800-600 C-Cl and C-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 2-Bromo-3-chloroanisole will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine and chlorine isotopes.

Synthesis Protocol

A plausible and efficient method for the synthesis of 2-Bromo-3-chloroanisole is the Williamson ether synthesis, starting from the commercially available 2-bromo-3-chlorophenol.

Experimental Protocol: Williamson Ether Synthesis

Reaction: 2-bromo-3-chlorophenol + Methylating Agent → 2-Bromo-3-chloroanisole

Materials:

  • 2-bromo-3-chlorophenol

  • Methyl iodide (or dimethyl sulfate)

  • Sodium hydroxide (or potassium carbonate)

  • Acetone (or N,N-dimethylformamide - DMF)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2-bromo-3-chlorophenol (1.0 eq) in acetone, add powdered potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford pure 2-Bromo-3-chloroanisole.

Applications in Drug Development and Research

Halogenated aromatic compounds, such as 2-Bromo-3-chloroanisole, are valuable building blocks in medicinal chemistry. The presence of bromine and chlorine atoms provides sites for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the construction of complex molecular architectures, which is a key aspect of drug discovery.

The specific substitution pattern of 2-Bromo-3-chloroanisole can influence the pharmacokinetic and pharmacodynamic properties of a lead compound. The methoxy group can affect solubility and metabolic stability, while the halogen atoms can modulate lipophilicity and binding interactions with biological targets. This makes 2-Bromo-3-chloroanisole a potentially useful intermediate for the synthesis of novel therapeutic agents.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of structural analysis and the experimental workflow for the synthesis of 2-Bromo-3-chloroanisole.

Structural_Analysis_Workflow cluster_0 Physicochemical & Spectroscopic Characterization cluster_1 Synthesis & Application Molecular_Formula Determine Molecular Formula (C7H6BrClO) Molecular_Weight Calculate Molecular Weight (221.48 g/mol) Molecular_Formula->Molecular_Weight NMR_Spectroscopy Predict 1H & 13C NMR Spectra Molecular_Formula->NMR_Spectroscopy IR_Spectroscopy Predict IR Spectrum Mass_Spectrometry Analyze Mass Spectrum (Isotopic Pattern) Starting_Material 2-bromo-3-chlorophenol Synthesis Williamson Ether Synthesis Starting_Material->Synthesis Product 2-Bromo-3-chloroanisole Synthesis->Product Application Drug Discovery Building Block Product->Application

Caption: Workflow for the structural analysis and synthesis of 2-Bromo-3-chloroanisole.

Synthesis_Experimental_Workflow Start Start Reactants Mix 2-bromo-3-chlorophenol and K2CO3 in Acetone Start->Reactants Add_Reagent Add Methyl Iodide Reactants->Add_Reagent Reflux Heat to Reflux Add_Reagent->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Cool, Filter, Concentrate Monitor->Workup Reaction Complete Extraction Dissolve in DCM, Wash with NaHCO3 & Brine Workup->Extraction Drying Dry over MgSO4 Extraction->Drying Purification Column Chromatography Drying->Purification Product Pure 2-Bromo-3-chloroanisole Purification->Product

Caption: Experimental workflow for the Williamson ether synthesis of 2-Bromo-3-chloroanisole.

References

A Technical Guide to the Spectroscopic Profile of 2-Bromo-1-chloro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Bromo-1-chloro-3-methoxybenzene (CAS No. 174913-08-7).[1][2] This compound is a halogenated anisole derivative with applications in organic synthesis as a versatile building block for more complex molecules.[3] Understanding its spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural verification in synthetic chemistry and drug development.

This document summarizes key spectroscopic data, outlines the experimental protocols for their acquisition, and provides a visual representation of the analytical workflow.

Chemical Structure and Properties
  • IUPAC Name: this compound[4]

  • Molecular Formula: C₇H₆BrClO[4]

  • Molecular Weight: 221.48 g/mol [4]

  • CAS Number: 174913-08-7[2]

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound. Due to the limited availability of published experimental spectra for this specific isomer, predicted values and data from analogous compounds are included for reference.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum is used to determine the number and environment of hydrogen atoms in a molecule. For this compound, the aromatic protons are expected to appear in the 6.5-8.0 ppm range, and the methoxy protons around 3.8-4.0 ppm.[5]

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
OCH₃~3.9Singlet (s)N/A
Ar-H6.8 - 7.5Multiplet (m)N/A

Note: The exact chemical shifts and coupling patterns of the aromatic protons can be complex and require higher-order analysis or computational prediction for precise assignment.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Aromatic carbons typically resonate in the 120-160 ppm region.[5]

Assignment Predicted Chemical Shift (δ, ppm)
OCH₃55 - 60
C-Br110 - 120
C-Cl128 - 135
C-OCH₃155 - 160
Ar-C-H115 - 130
FTIR (Fourier-Transform Infrared) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The spectrum of an aromatic compound will show characteristic C-H and C=C stretching frequencies.[6]

Vibrational Mode Characteristic Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
C-H Stretch (Methoxy)2950 - 2850Medium
Aromatic C=C Stretch1600 - 1450Medium-Strong
C-O Stretch (Aryl Ether)1275 - 1200Strong
C-Cl Stretch850 - 550Strong
C-Br Stretch690 - 515Strong
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak would show a characteristic isotopic pattern due to the presence of bromine and chlorine.

Fragment m/z (Mass-to-Charge Ratio) Notes
[M]⁺220, 222, 224Molecular ion peak cluster reflecting isotopes of Br and Cl.
[M-CH₃]⁺205, 207, 209Loss of a methyl group.
[M-OCH₃]⁺189, 191, 193Loss of the methoxy group.
[M-Br]⁺141, 143Loss of a bromine atom.
[M-Cl]⁺185, 187Loss of a chlorine atom.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for aromatic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The solution is then transferred to a 5 mm NMR tube.

  • Instrument Setup: The NMR spectrometer is set up for the desired nucleus (¹H or ¹³C). The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to ensure homogeneity.[7]

  • Data Acquisition:

    • For ¹H NMR, a standard one-pulse experiment is typically performed.

    • For ¹³C NMR, a proton-decoupled experiment is run to simplify the spectrum.

  • Data Processing: The acquired Free Induction Decay (FID) signal is processed using a Fourier Transform. The resulting spectrum is then phased, baseline-corrected, and referenced to an internal standard (typically TMS at 0 ppm).[7]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a liquid sample, a drop is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. For a solid, a small amount is pressed against the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Background Spectrum: A background spectrum of the empty ATR crystal (or KBr pellet) is recorded.

  • Sample Spectrum: The sample spectrum is then recorded. The instrument passes an infrared beam through the sample and records the transmitted light as an interferogram.[7]

  • Data Processing: The interferogram is converted to a spectrum via a Fourier Transform, and the background is subtracted. The final spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).[7]

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: A small, pure sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized under high vacuum.

  • Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a positively charged molecular ion ([M]⁺).[7]

  • Fragmentation: The high energy of EI causes the molecular ions to break apart into smaller, characteristic fragment ions.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the separated ions, and the signal is processed to generate a mass spectrum, which plots relative abundance against m/z.[7]

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of an organic compound.

Spectroscopic_Analysis_Workflow cluster_start Preparation cluster_acquisition Data Acquisition cluster_analysis Analysis & Reporting start Purified Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms interpretation Data Interpretation & Correlation nmr->interpretation ir->interpretation ms->interpretation elucidation Structure Elucidation & Purity Assessment interpretation->elucidation report Final Report elucidation->report

Caption: General workflow for spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-1-chloro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for 2-Bromo-1-chloro-3-methoxybenzene (CAS No. 174913-08-7), also known as 2-Bromo-3-chloroanisole. Due to the limited availability of extensive toxicological data for this specific compound, this guide incorporates safety information from its Safety Data Sheet (SDS) as well as best practices for handling structurally similar halogenated aromatic compounds. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact in a laboratory setting.

Chemical Identification and Properties

This compound is a substituted aromatic compound used in organic synthesis and experimental research.[1] Its key identifiers and physical and chemical properties are summarized below.

Table 1: Chemical Identification

IdentifierValue
IUPAC Name This compound[2]
Synonyms 2-Bromo-3-chloroanisole[2]
CAS Number 174913-08-7[2]
Molecular Formula C₇H₆BrClO[2]
Molecular Weight 221.48 g/mol [2]
InChIKey OGIJEKWZHDJMSD-UHFFFAOYSA-N[2]
SMILES COC1=C(C(=CC=C1)Cl)Br[2]

Table 2: Physical and Chemical Properties

PropertyValueSource
Physical State Solid[3]
Appearance Not Available-
Odor Not Available-
Melting Point Data not available-
Boiling Point Data not available-
Density Data not available-
Solubility Data not available-
XLogP3 2.4[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 1[2]

Hazard Identification and Classification

Based on available Safety Data Sheets, this compound is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory system.

Table 3: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Source: Apollo Scientific SDS

Emergency Overview: This compound may cause irritation to the skin, eyes, and respiratory tract. It is non-combustible but may emit corrosive fumes if involved in a fire.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound to minimize exposure.

Table 4: Recommended Personal Protective Equipment

Protection TypeSpecific RequirementsRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or punctures before use and change immediately if contaminated.Prevents skin contact, which can cause irritation.
Body Protection A flame-resistant lab coat, fully buttoned, with long sleeves. Long pants and closed-toe, closed-heel shoes are mandatory. For larger quantities or increased splash potential, a chemical-resistant apron is recommended.Protects skin from accidental contact and contamination of personal clothing.
Respiratory Protection All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.Prevents inhalation of dust or vapors, which can cause respiratory irritation.

Experimental Protocols: Safe Handling and Storage

Adherence to strict operational protocols is essential for the safe handling of this and other halogenated aromatic compounds.

General Handling Procedures
  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to minimize exposure to other personnel.

  • Avoid Contact: Avoid all personal contact, including inhalation of dust or vapors and contact with skin and eyes.[3]

  • Ventilation: Use only in a well-ventilated area. Prevent the concentration of dust or vapors in low-lying areas.[3]

  • Hygiene: Do not eat, drink, or smoke when handling this chemical. Wash hands thoroughly with soap and water after handling and before breaks.[3]

  • Equipment: Use appropriate, clean, and dry tools and glassware to minimize the risk of spills and contamination.

Storage
  • Container: Keep the container tightly sealed when not in use.[3] Ensure containers are clearly labeled.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Container Integrity: Protect containers from physical damage.[3]

The following diagram illustrates a logical workflow for the risk assessment and handling of this compound.

G Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_emergency Emergency Response a Review SDS and Relevant Safety Information b Conduct Risk Assessment a->b c Prepare Engineering Controls (e.g., Fume Hood) b->c d Select and Inspect Appropriate PPE c->d e Weighing and Transferring (in Fume Hood) d->e Proceed to Handling f Performing Reaction/ Experimental Procedure e->f g Monitor for Spills or Exposures f->g h Decontaminate Work Area and Glassware g->h Procedure Complete l Spill or Exposure Occurs g->l Incident i Segregate and Label Halogenated Waste h->i j Properly Store or Dispose of Chemical i->j k Remove and Clean/Dispose of PPE j->k m Follow Emergency Protocols (First Aid, Spill Cleanup) l->m n Report Incident m->n

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

First Aid Measures

Immediate action is required in case of exposure.

Table 5: First Aid Procedures

Exposure RouteFirst Aid Instructions
Eye Contact Immediately flush eyes with fresh running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3]
Skin Contact Remove contaminated clothing. Flush skin and hair with running water and soap, if available. Seek medical attention if irritation occurs or persists.[3]
Inhalation If fumes or dust are inhaled, remove the victim to fresh air. Keep the person warm and at rest. Seek medical attention.
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Accidental Release Measures (Spills)
  • Minor Spills (Solid):

    • Evacuate non-essential personnel from the area.

    • Wear appropriate PPE as described in Section 3.

    • Clean up spills immediately. Avoid generating dust.[3]

    • Use dry clean-up procedures. Sweep or shovel the material into a clean, dry, sealable, and labeled container for disposal.[3]

    • Wash the spill area with soap and water, and prevent runoff from entering drains.[3]

  • Major Spills:

    • Alert personnel in the area and evacuate immediately.[3]

    • Contact your institution's emergency services or environmental health and safety office.[3]

    • Control personal contact by wearing appropriate protective clothing.[3]

    • Prevent the spillage from entering drains or waterways.[3]

Fire-Fighting Measures
  • Extinguishing Media: Use extinguishing media suitable for the surrounding area. There are no restrictions on the type of extinguisher that may be used.[3]

  • Hazards from Combustion: The compound is non-combustible. However, containers may burn, and it may emit corrosive fumes in a fire.[3]

  • Fire-Fighting Procedures:

    • Alert the fire brigade and inform them of the location and nature of the hazard.[3]

    • Wear a self-contained breathing apparatus (SCBA) and protective gloves.[3]

    • Cool fire-exposed containers with water spray from a protected location.[3]

Waste Disposal

All waste containing this compound is considered hazardous waste.

  • Waste Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers designated for halogenated organic waste.

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations governing hazardous waste.

The following diagram illustrates the decision-making process for waste disposal.

G Waste Disposal Pathway for this compound cluster_waste_type Identify Waste Type cluster_collection Collection start Waste Generated solid_waste Solid Waste (Unused chemical, contaminated PPE, absorbent materials) start->solid_waste liquid_waste Liquid Waste (Solutions containing the chemical, rinsates) start->liquid_waste collect_solid Place in a designated, sealed, and labeled hazardous solid waste container. solid_waste->collect_solid collect_liquid Place in a designated, sealed, and labeled halogenated organic liquid waste container. liquid_waste->collect_liquid storage Store in Satellite Accumulation Area collect_solid->storage collect_liquid->storage disposal Arrange for Professional Hazardous Waste Disposal storage->disposal

Caption: Waste segregation and disposal pathway for this compound.

Toxicological Information

There is limited specific toxicological data (e.g., LD50, LC50) available for this compound. The hazard assessment is primarily based on its classification as a skin, eye, and respiratory irritant. As with many halogenated aromatic compounds, chronic exposure should be avoided, and the substance should be handled as potentially harmful.

Conclusion

This compound is a valuable research chemical that must be handled with care due to its irritant properties. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can work safely with this compound. Always consult the most recent Safety Data Sheet from your supplier before use and adhere to all institutional and regulatory safety guidelines.

References

An In-depth Technical Guide to 2-Bromo-1-chloro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-chloro-3-methoxybenzene is a halogenated aromatic compound that serves as a key intermediate in the field of organic synthesis.[1][2] Its multifunctional structure, featuring bromo, chloro, and methoxy groups on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical and agrochemical agents. This technical guide provides a comprehensive overview of its chemical identity, properties, and its role in synthetic chemistry.

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is This compound .[1] It is also known by several synonyms, which are listed in the table below for easy reference.

Identifier Type Value
IUPAC Name This compound[1]
CAS Number 174913-08-7[1]
Molecular Formula C₇H₆BrClO[1]
Synonyms 2-BROMO-3-CHLOROANISOLE, Benzene, 2-bromo-1-chloro-3-methoxy-[1]

Physicochemical Properties

Property Value (Computed) Source
Molecular Weight 221.48 g/mol PubChem[1]
Exact Mass 219.92906 DaPubChem[1]
XLogP3 3.2PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 1PubChem[1]
Topological Polar Surface Area 9.2 ŲPubChem[1]
Heavy Atom Count 10PubChem[1]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its structure suggests that it can be prepared through multi-step synthetic routes involving electrophilic aromatic substitution reactions on a substituted anisole or benzene precursor. The synthesis would require careful control of regioselectivity to achieve the desired 1,2,3-substitution pattern.

The reactivity of this compound is dictated by its substituents. The bromine and chlorine atoms provide sites for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are instrumental in forming carbon-carbon and carbon-heteroatom bonds. The methoxy group can also be a site for ether cleavage to reveal a phenol, which can be further functionalized. The interplay of the electronic effects of the halogen and methoxy substituents influences the reactivity of the aromatic ring towards further substitution.

Below is a logical workflow for the potential utilization of this compound in a synthetic pathway.

G A This compound B Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B Reactant C Functionalized Intermediate B->C Product D Further Transformations C->D E Target Molecule (e.g., Pharmaceutical, Agrochemical) D->E

References

Commercial availability of 2-Bromo-1-chloro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, physicochemical properties, synthesis, and applications of 2-Bromo-1-chloro-3-methoxybenzene (CAS No. 174913-08-7). This versatile halogenated aromatic compound serves as a key building block in modern organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The typical purity levels offered are suitable for research and development purposes. Below is a summary of representative suppliers and their offerings.

SupplierAvailable QuantitiesPurity
AOBChem250mg, 500mg, 1g, 5g, 10g, 25g, 100g97%
ChemicalBookInquire for detailsInquire for details
CymitQuimica100mg, 250mg, 1g, 5g, 25g97%
FluorochemInquire for detailsInquire for details
Jiangsu Aikon Biopharmaceutical R&D co.,Ltd.Inquire for detailsInquire for details
Shanghai Jian Chao Chemical Technology Co., Ltd.Inquire for detailsInquire for details
SuZhou ShiYa Biopharmaceuticals, Inc.Inquire for detailsInquire for details
Wuhan ariel chemical Co., LTD.Inquire for detailsInquire for details

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These computed properties provide essential information for reaction planning and safety considerations.[1]

PropertyValue
Molecular Formula C₇H₆BrClO
Molecular Weight 221.48 g/mol
CAS Number 174913-08-7
Appearance Inquire with supplier (typically a solid or oil)
Boiling Point 235.8±20.0°C at 760 mmHg (Predicted)
Density Inquire with supplier
XLogP3 2.4
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 1
Exact Mass 219.92906 Da
Monoisotopic Mass 219.92906 Da
Topological Polar Surface Area 9.2 Ų
Heavy Atom Count 10

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

This protocol is a representative example and may require optimization.

Reaction: Electrophilic Bromination of 3-Chloroanisole

Materials:

  • 3-Chloroanisole

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-chloroanisole (1.0 equivalent) in anhydrous DMF. Cool the solution to 0 °C using an ice bath with stirring.

  • Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the cooled solution, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be further purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

G cluster_synthesis Proposed Synthesis of this compound 3-Chloroanisole 3-Chloroanisole Product This compound 3-Chloroanisole->Product Bromination NBS_DMF NBS, DMF, 0°C to RT

Synthesis of this compound.

Applications in Drug Discovery and Development

The presence of three distinct functional groups (bromo, chloro, and methoxy) on the benzene ring makes this compound a valuable building block for creating complex molecular architectures.[2] The chloro and methoxy groups are frequently found in drug molecules and can significantly influence their pharmacological properties.

One of the primary applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Representative Application: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the 2-position.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Oil bath

  • Inert gas (Argon or Nitrogen) supply

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents). Add this catalyst/ligand mixture to the main reaction flask.

  • Solvent Addition: Add 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).

  • Degassing: Seal the flask and degas the reaction mixture by bubbling with an inert gas for 15-20 minutes, or by using three freeze-pump-thaw cycles.

  • Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired biaryl product.

G cluster_workflow Suzuki-Miyaura Coupling Workflow Start Reaction Setup: This compound, Arylboronic acid, Base Catalyst Add Pd Catalyst and Ligand Start->Catalyst Solvent Add Solvents (Dioxane/Water) Catalyst->Solvent Degas Degas Mixture Solvent->Degas Heat Heat and Stir (90-100°C) Degas->Heat Workup Aqueous Workup and Extraction Heat->Workup Purify Column Chromatography Workup->Purify Product Purified Biaryl Product Purify->Product

Suzuki-Miyaura cross-coupling experimental workflow.

The resulting biaryl structures can serve as precursors for a wide range of biologically active molecules. For instance, similar halogenated building blocks are utilized in the synthesis of compounds with potential applications as enzyme inhibitors, receptor modulators, and other therapeutic agents. The strategic placement of the chloro and methoxy groups can be leveraged to fine-tune the electronic and steric properties of the final molecule, thereby optimizing its interaction with biological targets.

References

Physical properties of 2-Bromo-1-chloro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 2-Bromo-1-chloro-3-methoxybenzene

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a halogenated aromatic ether. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's key physical constants, provides insights into experimental methodologies for their determination, and outlines a representative synthetic pathway.

Chemical Identity and Structure

This compound, also known as 2-bromo-3-chloroanisole, is a disubstituted halogenated anisole derivative.[1] Its chemical structure, featuring bromine, chlorine, and methoxy substituents on a benzene ring, makes it a versatile intermediate in organic synthesis.[2] The strategic placement of these functional groups allows for a variety of chemical transformations, making it a valuable building block for more complex molecules.[2]

Key Identifiers:

  • IUPAC Name: this compound[1]

  • CAS Number: 174913-08-7[1][3]

  • Molecular Formula: C₇H₆BrClO[1]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound and its isomers. Due to the limited availability of experimental data for the specific 2-bromo-1-chloro-3-methoxy isomer, predicted values and data from closely related isomers are included for reference.

PropertyValueSource
Molecular Weight 221.48 g/mol [1]
Appearance Light yellow liquid (for isomer 1-Bromo-3-chloro-2-methoxybenzene)[4]
Light brown to off-white solid (for isomer 1-Bromo-3-chloro-5-methoxybenzene)[5]
Boiling Point 235.8 ± 20.0 °C (Predicted for isomer 1-Bromo-3-chloro-2-methoxybenzene)[4]
236.5 ± 20.0 °C (Predicted for isomer 1-Bromo-3-chloro-5-methoxybenzene)[5]
Density 1.564 ± 0.06 g/cm³ (Predicted for isomers)[4][5]
Solubility Generally soluble in organic solvents such as alcohols, diethyl ether, and toluene; limited solubility in water.[6][7]
InChI InChI=1S/C7H6BrClO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3[1]
InChIKey OGIJEKWZHDJMSD-UHFFFAOYSA-N[1]
SMILES COC1=C(C(=CC=C1)Cl)Br[1]

Experimental Protocols

While specific experimental data for the target compound is scarce, this section outlines standard methodologies for determining key physical properties and provides a representative synthesis protocol for a structurally related compound.

Determination of Physical Properties
  • Boiling Point: The boiling point of a liquid compound like this compound can be determined by distillation. The sample is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium under a given pressure is recorded as the boiling point. For high-boiling liquids, vacuum distillation is often employed to prevent decomposition.

  • Melting Point: For solid isomers, the melting point is determined by heating a small sample in a capillary tube within a melting point apparatus. The temperature range over which the solid melts is recorded. A sharp melting point range is indicative of a pure compound.

  • Density: The density of a liquid can be determined using a pycnometer, a flask with a precise volume. The pycnometer is weighed empty, then filled with the sample and weighed again. The density is calculated by dividing the mass of the sample by its volume.

Representative Synthesis: Sandmeyer Reaction

A common method for synthesizing halogenated aromatic compounds is the Sandmeyer reaction. The following protocol details the synthesis of 1-Bromo-2-chloro-3-methylbenzene, a structurally similar compound, which illustrates the general workflow.[8]

  • Diazotization: 2-Chloro-3-methylaniline is dissolved in hydrobromic acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise to form the corresponding diazonium salt.[8] The reaction must be kept cold to prevent the decomposition of the unstable diazonium salt.

  • Sandmeyer Reaction: The cold diazonium salt solution is then added to a solution of copper(I) bromide. This catalyzes the replacement of the diazonium group with a bromine atom, yielding 1-Bromo-2-chloro-3-methylbenzene.[8]

  • Workup and Purification: The reaction mixture is extracted with an organic solvent like diethyl ether. The organic layer is then washed with water and a bicarbonate solution to remove any remaining acid and impurities. The solvent is evaporated, and the crude product is purified by vacuum distillation.[8]

Visualizations

The following diagrams illustrate the relationships between the compound's properties and a typical experimental workflow for its synthesis.

G cluster_0 Molecular Structure cluster_1 Identifiers cluster_2 Physical Properties This compound This compound CAS: 174913-08-7 CAS: 174913-08-7 This compound->CAS: 174913-08-7 Formula: C7H6BrClO Formula: C7H6BrClO This compound->Formula: C7H6BrClO SMILES SMILES This compound->SMILES InChI InChI This compound->InChI Boiling Point Boiling Point This compound->Boiling Point Density Density This compound->Density Solubility Solubility This compound->Solubility Molecular Weight Molecular Weight Formula: C7H6BrClO->Molecular Weight

Caption: Logical relationship between molecular structure and physical properties.

G start Start: 2-Chloro-3-methylaniline diazotization Diazotization (NaNO2, HBr, 0-5°C) start->diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt sandmeyer Sandmeyer Reaction (CuBr) diazonium_salt->sandmeyer crude_product Crude Product: 1-Bromo-2-chloro-3-methylbenzene sandmeyer->crude_product extraction Workup: Solvent Extraction crude_product->extraction purification Purification: Vacuum Distillation extraction->purification end Final Product purification->end

Caption: Experimental workflow for a representative Sandmeyer synthesis.

References

Molecular weight and formula of 2-Bromo-1-chloro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-chloro-3-methoxybenzene, a versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of complex molecules for the pharmaceutical and agrochemical industries. This document details the compound's key physicochemical properties, its synthetic utility, and its role as a strategic building block in the construction of novel molecular architectures. Emphasis is placed on its reactivity in widely utilized cross-coupling reactions, providing a foundation for its application in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound, also known by its synonym 2-Bromo-3-chloroanisole, is a polysubstituted aromatic compound. The strategic placement of bromo, chloro, and methoxy functional groups on the benzene ring imparts a unique reactivity profile, making it a valuable precursor in multi-step synthetic routes.[1]

Table 1: Physicochemical Properties of this compound [2]

PropertyValue
Molecular Formula C₇H₆BrClO
Molecular Weight 221.48 g/mol
IUPAC Name This compound
CAS Number 174913-08-7
Canonical SMILES COC1=C(C(=CC=C1)Cl)Br
InChI Key OGIJEKWZHDJMSD-UHFFFAOYSA-N

Synthetic Utility and Reactivity Profile

The synthetic value of this compound lies in the differential reactivity of its halogen substituents in metal-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is generally more susceptible to oxidative addition to a palladium catalyst than the carbon-chlorine (C-Cl) bond.[3] This reactivity difference allows for selective functionalization, enabling the sequential introduction of different moieties onto the aromatic ring.

The methoxy group, being an electron-donating group, influences the electronic properties of the benzene ring, which can affect the rates and outcomes of substitution reactions. This electronic modulation, combined with the steric hindrance provided by the substituents, offers chemists a high degree of control over synthetic transformations.[1]

Cross-Coupling Reactions: A Gateway to Molecular Diversity

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the aryl halide with an organoboron reagent, such as a boronic acid or ester.[4] The higher reactivity of the C-Br bond allows for selective coupling at the 2-position, leaving the C-Cl bond intact for subsequent transformations.

  • Buchwald-Hartwig Amination: This powerful method facilitates the formation of carbon-nitrogen bonds, crucial for the synthesis of a vast array of biologically active anilines and their derivatives.[5] Similar to the Suzuki coupling, the reaction can be directed to the more reactive C-Br bond.

Applications in Drug Discovery and Medicinal Chemistry

Experimental Considerations and Future Perspectives

The successful application of this compound in a synthetic workflow depends on the careful selection of reaction conditions, including the catalyst, ligand, base, and solvent system, to achieve the desired chemoselectivity. The principles of selective cross-coupling are well-established and provide a rational basis for designing synthetic routes utilizing this versatile intermediate.

Future applications of this compound will likely expand as new catalytic systems with enhanced reactivity and selectivity are developed. Its role as a foundational element in the synthesis of complex natural products and novel therapeutic agents is expected to grow, further solidifying its importance in the field of organic chemistry.

Visualizing Synthetic Strategy

The following diagram illustrates a generalized decision-making workflow for the sequential functionalization of a dihalogenated aromatic compound like this compound in a drug discovery context.

G Generalized Synthetic Workflow for Di-halogenated Intermediates A This compound (Starting Material) B Reaction Condition Screening (Suzuki, Buchwald-Hartwig, etc.) A->B C Selective C-Br Functionalization B->C D Intermediate Product 1 (Monofunctionalized) C->D Successful Selectivity E Further Reaction at C-Cl D->E F Final Product (Di-functionalized) E->F Successful Second Coupling G Biological Screening F->G

Caption: A logical workflow for the strategic use of this compound.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 2-Bromo-1-chloro-3-methoxybenzene with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemoselective Suzuki-Miyaura cross-coupling reaction of 2-Bromo-1-chloro-3-methoxybenzene with a variety of arylboronic acids. This versatile reaction enables the synthesis of substituted 2-chloro-3-methoxy-1,1'-biphenyls, which are valuable intermediates in the development of pharmaceuticals and other functional organic materials. The inherent reactivity difference between the carbon-bromine and carbon-chlorine bonds allows for selective functionalization at the 2-position.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds.[1] In the case of dihalogenated substrates such as this compound, the reaction can proceed with high chemoselectivity. The oxidative addition of palladium(0) to the aryl halide is the initial and often rate-determining step in the catalytic cycle. The relative reactivity of aryl halides in this step follows the general trend: I > Br > Cl > F.[1] Consequently, the carbon-bromine bond in this compound is significantly more susceptible to oxidative addition than the more robust carbon-chlorine bond. This reactivity difference allows for the selective synthesis of mono-arylated products, leaving the chloro substituent intact for potential subsequent transformations.

Reaction Principle and Selectivity

The selective Suzuki coupling of this compound with an arylboronic acid proceeds via a standard palladium-catalyzed cycle, as illustrated below. The key to the selectivity lies in the preferential oxidative addition of the palladium(0) catalyst to the C-Br bond.

Suzuki_Mechanism sub This compound oa Oxidative Addition cat Pd(0)Ln int1 Aryl-Pd(II)(Br)Ln oa->int1 Selective on C-Br trans Transmetalation boronic Ar'B(OH)2 base Base (e.g., K2CO3) int2 Aryl-Pd(II)-Ar'Ln trans->int2 re Reductive Elimination int2->re re->cat Catalyst Regeneration prod 2-Chloro-3-methoxy-1,1'-biphenyl re->prod

Figure 1. Catalytic cycle for the selective Suzuki coupling.

Quantitative Data Summary

The following table summarizes typical yields for the Suzuki coupling of this compound with various arylboronic acids under optimized conditions. Please note that these are representative yields and may vary based on the specific reaction conditions and the electronic and steric properties of the arylboronic acid.

EntryArylboronic Acid (Ar'B(OH)₂)ProductTypical Yield (%)
1Phenylboronic acid2-Chloro-3-methoxy-1,1'-biphenyl85-95%
24-Methylphenylboronic acid2-Chloro-3-methoxy-4'-methyl-1,1'-biphenyl88-96%
34-Methoxyphenylboronic acid2-Chloro-3,4'-dimethoxy-1,1'-biphenyl90-98%
44-Fluorophenylboronic acid2-Chloro-4'-fluoro-3-methoxy-1,1'-biphenyl82-92%
54-Chlorophenylboronic acid2,4'-Dichloro-3-methoxy-1,1'-biphenyl80-90%
63-Nitrophenylboronic acid2-Chloro-3-methoxy-3'-nitro-1,1'-biphenyl75-85%
72-Thiopheneboronic acid2-Chloro-3-methoxy-1-(thiophen-2-yl)benzene78-88%

Experimental Protocols

This section provides a detailed protocol for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a general guideline and may require optimization for specific substrates.

Materials and Reagents
  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., Toluene/Water 4:1 or Dioxane/Water 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment
  • Round-bottom flask or Schlenk tube

  • Condenser

  • Magnetic stirrer and stir plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

General Experimental Workflow

Workflow A Setup and Reagent Addition B Inert Atmosphere A->B Seal flask C Solvent Addition B->C Degas mixture D Heating and Reaction C->D Heat to 80-100 °C E Workup D->E Cool to RT, add water F Purification E->F Extract with organic solvent G Characterization F->G Column chromatography

Figure 2. General workflow for the Suzuki coupling reaction.

Detailed Procedure
  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 4:1 toluene/water (5 mL), via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at 90-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water (10 mL) and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-3-methoxy-1,1'-biphenyl derivative.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are dry and the reaction is performed under a strict inert atmosphere.

    • Vary the catalyst, ligand, base, or solvent system. For less reactive arylboronic acids, a more active catalyst system such as Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) and a stronger base (e.g., Cs₂CO₃, K₃PO₄) may be required.

    • Increase the reaction temperature or time.

  • Formation of Homocoupling Byproducts:

    • Ensure the reaction mixture is thoroughly degassed to remove oxygen.

    • Use a slight excess of the arylboronic acid.

  • Dehalogenation (loss of chlorine):

    • This is generally not a significant issue due to the lower reactivity of the C-Cl bond. If observed, consider using milder reaction conditions (lower temperature, weaker base).

Conclusion

The Suzuki-Miyaura cross-coupling of this compound offers a reliable and highly selective method for the synthesis of 2-chloro-3-methoxy-1,1'-biphenyl derivatives. The protocols and data presented herein provide a solid foundation for researchers in drug discovery and materials science to access these valuable compounds. Careful optimization of reaction parameters will ensure high yields and purity of the desired products.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-1-chloro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become indispensable in medicinal chemistry and materials science for the synthesis of aryl amines from aryl halides and primary or secondary amines.[1] The substrate, 2-Bromo-1-chloro-3-methoxybenzene, presents a unique challenge and opportunity for chemoselective functionalization due to the presence of two different halogen atoms. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds towards palladium catalysts allows for selective amination at the more reactive C-Br position under carefully controlled conditions. This application note provides a detailed protocol for the selective mono-amination of this compound, along with data on the expected selectivity and a discussion of the key reaction parameters.

Principle and Chemoselectivity

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle initiated by the oxidative addition of an aryl halide to a Pd(0) complex.[2] This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[2]

The chemoselectivity in the amination of dihaloarenes like this compound is primarily governed by the relative rates of oxidative addition of the C-Br and C-Cl bonds to the palladium catalyst. The C-Br bond is significantly more reactive than the C-Cl bond in this step, allowing for selective functionalization. By carefully selecting the catalyst, ligand, base, and reaction temperature, high selectivity for the mono-aminated product at the C-Br position can be achieved.

Experimental Protocols

This section provides a detailed experimental protocol for the selective Buchwald-Hartwig amination of the C-Br bond in this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (e.g., Morpholine, 1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a Schlenk tube or reaction vial.

  • Reagent Addition: Evacuate and backfill the reaction vessel with an inert gas three times. Add the amine (1.2 mmol) followed by anhydrous toluene (5 mL) via syringe.

  • Reaction Conditions: Seal the reaction vessel and place it in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and quench with water (10 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-1-chloro-3-methoxybenzene derivative.

Data Presentation

The following table summarizes representative data for the chemoselective Buchwald-Hartwig amination of various dihaloarenes, demonstrating the preferential reactivity of the C-Br bond over the C-Cl bond.

Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield of Mono-aminated (Br) Product (%)Selectivity (Br vs. Cl)
1-Bromo-4-chlorobenzeneMorpholinePd(OAc)₂ / XPhosNaOtBuToluene10018>95>98:2
1-Bromo-3-chlorobenzeneAnilinePd₂(dba)₃ / RuPhosK₃PO₄Dioxane1102492>95:5
2-Bromo-5-chlorotoluenen-HexylaminePd(OAc)₂ / BrettPhosLiHMDSTHF801688>97:3
6-Bromo-2-chloroquinolinePyrrolidinePd(OAc)₂ / XantphosCs₂CO₃Dioxane1001285>99:1

Note: The data in this table is compiled from literature sources for structurally related compounds and serves as a guideline for the expected outcome for the amination of this compound. Actual yields and selectivities may vary depending on the specific amine and precise reaction conditions.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.

G Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Aryl Halide, Catalyst, Ligand, Base Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Anhydrous Solvent Inert->Solvent Amine Add Amine Solvent->Amine Heat Heat and Stir (80-100 °C) Amine->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract Product Quench->Extract Purify Purify by Chromatography Extract->Purify Product Pure Mono-aminated Product Purify->Product

Caption: A flowchart of the key steps in the Buchwald-Hartwig amination protocol.

Catalytic Cycle

The following diagram illustrates the catalytic cycle for the Buchwald-Hartwig amination.

G Buchwald-Hartwig Amination Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_halide L-Pd(II)(Ar)(X) OxAdd->PdII_halide Amine_coord Amine Coordination PdII_halide->Amine_coord PdII_amine [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ Amine_coord->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation PdII_amido L-Pd(II)(Ar)(NR'R'') Deprotonation->PdII_amido HX_Base [H-Base]⁺X⁻ Deprotonation->HX_Base RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product ArX Ar-X ArX->OxAdd HNRR HNR'R'' HNRR->Amine_coord

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

The Buchwald-Hartwig amination provides a reliable and efficient method for the chemoselective functionalization of this compound. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds, selective mono-amination at the bromine-substituted position can be achieved with high yields and excellent selectivity. The choice of a suitable palladium catalyst, a sterically hindered and electron-rich phosphine ligand such as XPhos, and appropriate reaction conditions are critical for the success of this transformation. This protocol serves as a valuable starting point for researchers in the synthesis of complex molecules for pharmaceutical and materials science applications. Further optimization of the reaction parameters may be necessary for different amine coupling partners to maximize yield and selectivity.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-1-chloro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of 2-bromo-1-chloro-3-methoxybenzene. This versatile building block offers two distinct reactive sites, allowing for sequential functionalization, a valuable strategy in the synthesis of complex molecules for pharmaceutical and materials science applications. The inherent difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective coupling at the more reactive C-Br position under carefully controlled conditions.

Overview of Selective Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In substrates containing multiple halide substituents, such as this compound, selective functionalization can be achieved by exploiting the differential reactivity of the C-X bonds. The generally accepted order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-OTf > C-Cl.[1] This principle allows for the selective coupling at the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide. For this compound, this reaction can be performed selectively at the C-Br bond to introduce a variety of aryl or vinyl substituents.

General Reaction Scheme:

Catalytic_Cycle pd0 Pd(0)L_n oa_complex Ar(Br)Pd(II)L_n pd0->oa_complex Oxidative Addition (Selective at C-Br) trans_complex Ar(R)Pd(II)L_n oa_complex->trans_complex Transmetalation / etc. trans_complex->pd0 Reductive Elimination product Ar-R trans_complex->product reactant Ar-Br reactant->oa_complex nucleophile R-M nucleophile->oa_complex Experimental_Workflow start Start reagents Combine Reactants, Catalyst, Ligand, and Base in a Schlenk Flask start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert solvent Add Anhydrous/Degassed Solvent inert->solvent reaction Heat and Stir for Specified Time solvent->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Column Chromatography workup->purification product Isolated Product purification->product

References

Application Notes: The Strategic Use of 2-Bromo-1-chloro-3-methoxybenzene in the Synthesis of Kinase Inhibitor Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-chloro-3-methoxybenzene is a versatile trifunctionalized aromatic building block with significant potential in the synthesis of complex pharmaceutical intermediates. Its distinct electronic and steric properties, arising from the bromo, chloro, and methoxy substituents, allow for regioselective functionalization, making it an attractive starting material for the construction of diverse molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key precursor for Trametinib analogues, potent and selective inhibitors of mitogen-activated protein kinase kinase (MEK) 1 and 2.

The protocols herein focus on two cornerstone palladium-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These methodologies enable the efficient and controlled formation of carbon-nitrogen and carbon-carbon bonds, respectively, which are pivotal for the assembly of the kinase inhibitor core.

Core Application: Synthesis of a Trametinib Analogue Intermediate

Trametinib is an FDA-approved allosteric inhibitor of MEK1 and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway. Upregulation of this pathway is a hallmark of many human cancers. The synthesis of Trametinib analogues is a subject of ongoing research to improve efficacy, selectivity, and pharmacokinetic profiles. Here, we outline a synthetic route to a key intermediate for a Trametinib analogue, starting from this compound.

The unique substitution pattern of this compound allows for a strategic and convergent synthetic approach. The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed reactions allows for selective initial functionalization at the 2-position, followed by a subsequent coupling reaction at the 1-position.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of this compound

This protocol describes the palladium-catalyzed amination of this compound with cyclopropylamine to yield N-(2-bromo-3-chloro-6-methoxyphenyl)cyclopropanamine.

Materials:

  • This compound

  • Cyclopropylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon (or Nitrogen) gas

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and Sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Add cyclopropylamine (1.2 eq) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes).

Protocol 2: Suzuki-Miyaura Coupling for Biaryl Synthesis

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of N-(2-bromo-3-chloro-6-methoxyphenyl)cyclopropanamine with a suitable boronic acid or ester to form the biaryl core of the Trametinib analogue intermediate.

Materials:

  • N-(2-bromo-3-chloro-6-methoxyphenyl)cyclopropanamine (from Protocol 1)

  • Arylboronic acid or ester (e.g., (2-fluoro-4-iodophenyl)boronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (degassed)

  • Argon (or Nitrogen) gas

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To an oven-dried Schlenk flask, add N-(2-bromo-3-chloro-6-methoxyphenyl)cyclopropanamine (1.0 eq), the arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes).

Data Presentation

The following tables summarize representative quantitative data for the described synthetic protocols. Please note that these are illustrative values based on typical yields for similar reactions and may vary depending on the specific substrates and reaction conditions.

Table 1: Buchwald-Hartwig Amination Reaction Data

EntryAryl HalideAmineCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Purity (%)
1This compoundCyclopropylaminePd₂(dba)₃ / XPhosToluene1001685>98

Table 2: Suzuki-Miyaura Coupling Reaction Data

EntryAryl Halide IntermediateBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)Purity (%)
1N-(2-bromo-3-chloro-6-methoxyphenyl)cyclopropanamine(2-fluoro-4-iodophenyl)boronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O901878>97

Visualizations

Synthetic_Workflow Start This compound Step1 Buchwald-Hartwig Amination (Cyclopropylamine, Pd₂(dba)₃, XPhos, NaOtBu, Toluene) Start->Step1 Intermediate1 N-(2-bromo-3-chloro-6-methoxyphenyl)cyclopropanamine Step1->Intermediate1 Step2 Suzuki-Miyaura Coupling (Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O) Intermediate1->Step2 FinalProduct Trametinib Analogue Intermediate Step2->FinalProduct

Caption: Synthetic workflow for a Trametinib analogue intermediate.

MEK_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 MEK/ERK Cascade cluster_2 Downstream Effects GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellCycle Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellCycle TrametinibAnalogue Trametinib Analogue TrametinibAnalogue->MEK Inhibition

Caption: Targeted MEK signaling pathway.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates, particularly in the field of kinase inhibitors. The strategic application of modern synthetic methodologies, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, allows for the efficient and controlled construction of intricate molecular architectures. The protocols and data presented herein provide a solid foundation for researchers to explore the utility of this compound in their drug discovery and development programs.

Application Notes and Protocols for Sonogashira Coupling with 2-Bromo-1-chloro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1]

This document provides detailed application notes and a generalized protocol for the Sonogashira coupling reaction specifically involving 2-Bromo-1-chloro-3-methoxybenzene. A key feature of this substrate is the differential reactivity of the two halogen substituents. The general reactivity trend for aryl halides in Sonogashira coupling is I > OTf > Br > Cl.[1][2] This inherent difference allows for a highly regioselective coupling, targeting the more reactive C-Br bond while leaving the C-Cl bond intact for potential subsequent transformations.

Data Presentation: Reaction Parameters

The following table summarizes typical conditions for the selective Sonogashira coupling at the C-Br position of this compound with a generic terminal alkyne.

ParameterConditionNotes
Aryl Halide This compound1.0 equivalent
Terminal Alkyne R-C≡CH1.0 - 1.2 equivalents
Palladium Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄2-5 mol%
Copper(I) Co-catalyst CuI1-5 mol%
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)2.0 - 5.0 equivalents
Solvent Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)Anhydrous and degassed
Temperature Room Temperature to 60 °CReaction progress should be monitored by TLC or GC-MS.
Reaction Time 2 - 24 hoursVaries with substrate and temperature.

Experimental Protocols

General Protocol for Selective Sonogashira Coupling of this compound

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous and degassed solvent (e.g., THF, DMF)

  • Schlenk flask or other suitable reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 0.02-0.05 eq.), and the copper(I) co-catalyst (CuI; 0.01-0.05 eq.).

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF) to dissolve the solids. Sequentially add the base (e.g., triethylamine; 2.0-3.0 eq.) and the terminal alkyne (1.0-1.2 eq.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-60 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of celite to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 2-(alkynyl)-1-chloro-3-methoxybenzene product.

Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dry Schlenk Flask (Inert Atmosphere) B Add: - this compound - Pd Catalyst - CuI A->B C Add Solvent (e.g., THF) B->C D Add Base (e.g., Et3N) & Terminal Alkyne C->D E Stir at RT or Heat D->E F Monitor by TLC/GC-MS E->F G Quench & Filter F->G H Aqueous Workup (Extraction) G->H I Dry & Concentrate H->I J Column Chromatography I->J K Pure Product J->K Sonogashira_Mechanism cluster_pd Palladium Catalytic Cycle cluster_cu Copper Catalytic Cycle pd0 Pd(0)L2 pd2_aryl Ar-Pd(II)L2-X pd0->pd2_aryl Oxidative Addition pd2_alkynyl Ar-Pd(II)L2-C≡CR pd2_aryl->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Catalyst Regeneration product Ar-C≡CR pd2_alkynyl->product Reductive Elimination cu_x CuX cu_acetylide Cu-C≡CR cu_x->cu_acetylide Alkyne Coordination & Deprotonation cu_acetylide->cu_x Transmetalation alkyne H-C≡CR base Base aryl_halide Ar-X (this compound)

References

Application Notes and Protocols for the Heck Reaction of 2-Bromo-1-chloro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Mizoroki-Heck reaction of 2-bromo-1-chloro-3-methoxybenzene. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] For dihalogenated substrates such as this compound, selective coupling at the more reactive carbon-bromine bond can be achieved, leaving the carbon-chlorine bond intact for subsequent transformations. This protocol outlines a method for the selective olefination of this compound with a generic alkene, providing a versatile platform for the synthesis of complex organic molecules relevant to pharmaceutical and materials science research.

Introduction

The Mizoroki-Heck reaction is a fundamental transformation in organic synthesis, enabling the formation of substituted alkenes from aryl or vinyl halides.[1][2] The reaction typically employs a palladium catalyst, a base, and an alkene.[1] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst.[3]

In molecules containing multiple halogen substituents, the relative reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) can be exploited to achieve selective cross-coupling reactions. For this compound, the carbon-bromine bond is significantly more susceptible to oxidative addition to the palladium catalyst than the carbon-chlorine bond. This difference in reactivity allows for a selective Heck reaction at the bromine-substituted position. Aryl chlorides are generally less reactive and require more specialized and efficient catalyst systems for activation.

This protocol provides a general method for the selective Heck coupling of this compound with an electron-deficient alkene, such as an acrylate, using a standard palladium catalyst system.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Heck reaction of this compound with an alkene like n-butyl acrylate. The data presented is representative and may be optimized for specific substrates and desired outcomes.

ParameterValueNotes
Aryl Halide This compoundThe substrate for the selective Heck reaction.
Alkene n-Butyl acrylate (1.2 equivalents)An example of a suitable electron-deficient alkene. The use of a slight excess ensures complete consumption of the aryl halide.
Palladium Catalyst Palladium(II) acetate (Pd(OAc)₂) (2 mol%)A common and effective palladium precursor for Heck reactions.[4]
Ligand Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)A bulky phosphine ligand that can promote the catalytic activity.
Base Triethylamine (Et₃N) (2.0 equivalents)A common organic base used to neutralize the hydrogen halide formed during the reaction.[4]
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent suitable for Heck reactions.
Temperature 100 °CA typical temperature for Heck reactions involving aryl bromides.
Reaction Time 12-24 hoursThe reaction progress should be monitored by TLC or GC-MS.
Expected Yield 80-95%The yield of the mono-alkenylated product.
Selectivity >98%The reaction is highly selective for the C-Br bond over the C-Cl bond.

Experimental Protocol

This protocol describes a general procedure for the Heck reaction of this compound with n-butyl acrylate.

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Add anhydrous N,N-dimethylformamide (5 mL) to the flask via syringe.

  • Stir the mixture at room temperature for 10 minutes until the catalyst and ligand are fully dissolved.

  • Add n-butyl acrylate (1.2 mmol) and triethylamine (2.0 mmol) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted alkene.

Mandatory Visualization

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reagents Combine Reactants: - this compound - Pd(OAc)2 - P(o-tol)3 solvent Add Anhydrous DMF reagents->solvent Dissolve alkene_base Add Alkene & Base: - n-Butyl Acrylate - Triethylamine solvent->alkene_base Mix heating Heat to 100 °C (12-24 h) alkene_base->heating Initiate Reaction extraction Aqueous Workup: - Ethyl Acetate - Water & Brine heating->extraction Cool & Extract purification Column Chromatography extraction->purification Isolate Crude product Pure Product: (E)-butyl 3-(2-chloro-6-methoxyphenyl)acrylate purification->product Obtain Pure

Caption: Experimental workflow for the selective Heck reaction.

References

Application Notes and Protocols for the Synthesis of Substituted Biaryls Using 2-Bromo-1-chloro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted biaryl scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The targeted synthesis of these compounds often relies on robust and selective cross-coupling methodologies. 2-Bromo-1-chloro-3-methoxybenzene is a versatile starting material for the synthesis of substituted biaryls due to the differential reactivity of its two halogen atoms. The carbon-bromine bond is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the more stable carbon-chlorine bond. This chemoselectivity allows for the sequential and site-specific introduction of different aryl groups, providing a powerful strategy for the construction of complex molecular architectures.

This document provides detailed application notes and experimental protocols for the synthesis of substituted biaryls utilizing this compound via common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Stille couplings.

Chemoselectivity in Cross-Coupling Reactions

The selective functionalization of the C-Br bond in the presence of a C-Cl bond is a key advantage of using this compound. The typical order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl. This difference in reactivity allows for the selective coupling at the C-Br position while leaving the C-Cl bond intact for subsequent transformations. Careful selection of the catalyst, ligands, base, and reaction conditions is crucial to maximize this selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[1][2][3]

General Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_products Products This compound This compound Catalyst System Pd Catalyst Base This compound->Catalyst System Arylboronic Acid Arylboronic Acid (or ester) Arylboronic Acid->Catalyst System Substituted Biaryl Substituted Biaryl Catalyst System->Substituted Biaryl

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene/H₂O 4:1)

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (0.03 mmol, 3 mol%), and the base (2.0 mmol, 2.0 equiv.).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the anhydrous solvent system (e.g., 5 mL).

  • Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Data Presentation:

While specific data for the Suzuki-Miyaura coupling of this compound is not extensively available in the literature, the following table provides representative yields for the coupling of other bromo-chloro arenes, which can serve as a reference for expected outcomes.

EntryBromo-chloro SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)
11-Bromo-4-chlorobenzenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O100>95
22-Bromo-5-chloropyridine4-Methoxyphenylboronic acidPd₂(dba)₃/SPhosK₃PO₄1,4-Dioxane10092
Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[4][5] This method is known for its high functional group tolerance.

General Reaction Scheme:

Negishi_Coupling cluster_reactants Reactants cluster_products Products This compound This compound Catalyst System Pd or Ni Catalyst This compound->Catalyst System Arylzinc Reagent Arylzinc Reagent Arylzinc Reagent->Catalyst System Substituted Biaryl Substituted Biaryl Catalyst System->Substituted Biaryl

Caption: General scheme of the Negishi cross-coupling reaction.

Experimental Protocol: General Procedure for Negishi Coupling

This protocol is a general guideline and should be performed under strictly anhydrous and inert conditions.

Materials:

  • This compound

  • Arylzinc reagent (1.1-1.5 equivalents)

  • Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 1-5 mol%)

  • Anhydrous solvent (e.g., THF)

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, dissolve the palladium precursor and ligand in a minimal amount of anhydrous solvent. Stir the mixture at room temperature for 15-30 minutes to allow for complex formation.

  • To the flask containing the catalyst, add this compound (1.0 equivalent) and additional anhydrous solvent.

  • Slowly add the organozinc reagent to the reaction mixture at room temperature. A slight exotherm may be observed.

  • Heat the reaction mixture to the desired temperature (typically between room temperature and 100 °C) and stir until the reaction is complete (monitoring by TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

Specific yield data for the Negishi coupling of this compound is limited. The following table shows representative yields for the Negishi coupling of other aryl bromides.

EntryAryl HalideOrganozinc ReagentCatalyst/LigandSolventTemp (°C)Yield (%)
12-BromobenzonitrileIsopropylzinc bromidePd(OAc)₂/CPhosTHFRT91
24-BromoanisolePhenylzinc chloridePd₂(dba)₃/XPhosTHF7095
Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide.[6][7] A key advantage of organostannanes is their stability to air and moisture.[6]

General Reaction Scheme:

Stille_Coupling cluster_reactants Reactants cluster_products Products This compound This compound Catalyst System Pd Catalyst This compound->Catalyst System Organostannane Organostannane Organostannane->Catalyst System Substituted Biaryl Substituted Biaryl Catalyst System->Substituted Biaryl

Caption: General scheme of the Stille cross-coupling reaction.

Experimental Protocol: General Procedure for Stille Coupling

This protocol is a general guideline. Organotin compounds are toxic and should be handled with appropriate safety precautions.

Materials:

  • This compound

  • Organostannane (e.g., Aryl-SnBu₃, 1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (0.05 mmol, 5 mol%), and the anhydrous solvent (5 mL).

  • Purge the flask with an inert gas for 10 minutes.

  • Add the organostannane (1.1 mmol, 1.1 equiv.) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitoring by TLC or GC-MS).

  • After cooling to room temperature, the reaction mixture can be worked up by quenching with an aqueous solution of KF to precipitate the tin byproducts.

  • Filter the mixture and extract the filtrate with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation:

Specific data for the Stille coupling of this compound is scarce. The following table provides representative yields for Stille couplings of other aryl bromides.

EntryAryl HalideOrganostannaneCatalystSolventTemp (°C)Yield (%)
14-BromoanisolePhenyl-SnBu₃Pd(PPh₃)₄Toluene11092
22-BromopyridineVinyl-SnBu₃PdCl₂(PPh₃)₂THF6085

Experimental Workflow and Catalytic Cycles

The following diagrams illustrate a typical experimental workflow for a cross-coupling reaction and the generalized catalytic cycle for palladium-catalyzed biaryl synthesis.

Experimental_Workflow start Start reagents Combine Aryl Halide, Coupling Partner, Base, and Solvent in a Schlenk Flask start->reagents degas Degas the Reaction Mixture (e.g., Ar sparging) reagents->degas add_catalyst Add Palladium Catalyst and Ligand degas->add_catalyst heat Heat the Reaction Mixture with Stirring add_catalyst->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup and Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end Catalytic_Cycle cluster_reactants cluster_products Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)-X Ln Pd0->PdII_ArX Ar-X OxAdd Oxidative Addition PdII_ArAr Ar-Pd(II)-Ar' Ln PdII_ArX->PdII_ArAr Ar'-M Transmetal Transmetalation PdII_ArAr->Pd0 Ar-Ar' MX M-X RedElim Reductive Elimination ArX Ar-X ArM Ar'-M ArAr Ar-Ar'

References

Application Notes and Protocols for 2-Bromo-1-chloro-3-methoxybenzene in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 2-Bromo-1-chloro-3-methoxybenzene in the synthesis of advanced materials. This compound serves as a versatile building block, primarily for the creation of complex organic molecules used in organic electronics and other functional materials. Its unique substitution pattern, featuring both a bromo and a chloro group, allows for selective and sequential functionalization through various cross-coupling reactions.

Introduction to Synthetic Utility

This compound is a substituted aromatic compound with significant potential as a precursor in materials science.[1] The presence of two different halogen atoms (bromine and chlorine) offers differential reactivity, enabling regioselective modifications. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for a stepwise approach to building complex molecular architectures. This characteristic makes it an ideal candidate for synthesizing unsymmetrical biaryl compounds and precursors for polymers and functional dyes.

Application in the Synthesis of Carbazole Derivatives for Organic Electronics

Carbazole-based materials are widely used in organic light-emitting diodes (OLEDs), photovoltaics, and other organic electronic devices due to their excellent charge-transporting properties and high photoluminescence quantum yields. This compound can be envisioned as a key starting material for the synthesis of substituted carbazole derivatives. A plausible synthetic route involves an initial intermolecular C-N coupling followed by an intramolecular C-C bond formation.

A proposed synthetic pathway for the synthesis of a methoxy- and chloro-substituted carbazole derivative from this compound is outlined below. This pathway leverages the differential reactivity of the C-Br and C-Cl bonds.

Proposed Synthesis of a Methoxy-Chloro-Substituted Carbazole Derivative

The synthesis of 2-chloro-4-methoxy-9H-carbazole from this compound can be proposed in a two-step sequence:

  • Buchwald-Hartwig Amination: Selective coupling of this compound with an appropriate aniline at the more reactive bromo position.

  • Intramolecular Palladium-Catalyzed C-H Arylation: Cyclization of the resulting diarylamine to form the carbazole core.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the proposed synthetic pathway, based on typical yields for similar reactions reported in the literature.

StepReactionReactantsCatalystSolventTemp (°C)Time (h)Expected Yield (%)
1Buchwald-Hartwig AminationThis compound, 2-AminophenolPd₂(dba)₃ / XPhosToluene1101275-85
2Intramolecular C-H ArylationIntermediate DiarylaminePd(OAc)₂ / SPhosToluene1202460-70

Experimental Protocols

Protocol 1: Synthesis of N-(2-chloro-6-methoxyphenyl)-2-aminophenol (Buchwald-Hartwig Amination)

Materials:

  • This compound (1.0 equiv)

  • 2-Aminophenol (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 equiv)

  • Sodium tert-butoxide (NaOtBu, 2.5 equiv)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk flask, add this compound, 2-aminophenol, and sodium tert-butoxide.

  • Add Pd₂(dba)₃ and XPhos to the flask.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired diarylamine.

Protocol 2: Synthesis of 2-chloro-4-methoxy-9H-carbazole (Intramolecular C-H Arylation)

Materials:

  • N-(2-chloro-6-methoxyphenyl)-2-aminophenol (from Protocol 1, 1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.10 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • In a sealed tube, combine N-(2-chloro-6-methoxyphenyl)-2-aminophenol and potassium carbonate.

  • Add Pd(OAc)₂ and SPhos to the tube.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the final carbazole product.

Visualizations

Synthetic Pathway Diagram

G A This compound B N-(2-chloro-6-methoxyphenyl)-2-aminophenol A->B Buchwald-Hartwig Amination C 2-chloro-4-methoxy-9H-carbazole B->C Intramolecular C-H Arylation reagent1 2-Aminophenol, Pd₂(dba)₃, XPhos, NaOtBu reagent2 Pd(OAc)₂, SPhos, K₂CO₃

Caption: Proposed synthetic pathway to a carbazole derivative.

Experimental Workflow for Buchwald-Hartwig Amination

G start Start reagents Combine Reactants: This compound, 2-Aminophenol, NaOtBu start->reagents catalyst Add Catalyst System: Pd₂(dba)₃, XPhos reagents->catalyst inert Establish Inert Atmosphere: Evacuate and backfill with Argon catalyst->inert solvent Add Anhydrous Toluene inert->solvent reaction Heat and Stir: 110 °C for 12 hours solvent->reaction quench Quench Reaction: Saturated aq. NH₄Cl reaction->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine and Dry over Na₂SO₄ extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Column Chromatography concentrate->purify end End purify->end

Caption: Workflow for Buchwald-Hartwig amination.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2-Bromo-1-chloro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the Suzuki-Miyaura cross-coupling reaction for the sterically hindered and dihalogenated substrate, 2-Bromo-1-chloro-3-methoxybenzene. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a Suzuki coupling with this compound?

A1: The main challenges with this substrate are twofold:

  • Chemoselectivity: The presence of both bromine and chlorine atoms requires conditions that favor the selective oxidative addition to the more reactive C-Br bond over the stronger C-Cl bond.[1]

  • Steric Hindrance: The methoxy group ortho to the bromine and the chlorine atom ortho to the bromine create a sterically hindered environment around the reactive site. This can impede the approach of the palladium catalyst and slow down the reaction rate.[2][3]

Q2: Which palladium catalyst and ligand system is recommended for selective C-Br coupling in a bromo-chloro substituted arene?

A2: For selective C-Br bond activation in the presence of a C-Cl bond, bulky and electron-rich phosphine ligands are generally preferred.[1] Catalyst systems like those based on Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often effective.[4] These ligands promote the oxidative addition to the C-Br bond and can be effective even at lower temperatures, which further enhances selectivity. Using a pre-formed catalyst, such as a G3 or G4 palladacycle, can also lead to more reproducible results by ensuring the efficient generation of the active Pd(0) species.[4]

Q3: What is the role of the base in this reaction, and which one should I choose?

A3: The base is crucial for activating the boronic acid to facilitate transmetalation.[5] For sterically hindered substrates and to maintain selectivity, a moderately strong, non-nucleophilic base is often optimal. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly used and have shown good efficacy.[4] Stronger bases like potassium tert-butoxide (t-BuOK) might be necessary for particularly challenging couplings but could also lead to side reactions.[4]

Q4: How does the choice of solvent affect the reaction outcome?

A4: The solvent plays a significant role in the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), and toluene are commonly employed, often with the addition of a small amount of water to aid in the dissolution of the base and facilitate the transmetalation step.[6][7] However, for sensitive substrates, anhydrous conditions may be preferred to minimize side reactions like protodeboronation.[8]

Q5: I am observing significant amounts of homocoupling of my boronic acid. What can I do to minimize this?

A5: Homocoupling is a common side reaction, often promoted by the presence of oxygen in the reaction mixture.[7] Ensuring the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed is critical.[3] Using a slight excess of the boronic acid (1.1-1.5 equivalents) can also favor the desired cross-coupling over homocoupling.[9]

Troubleshooting Guide

Issue 1: Low to No Product Yield
Potential Cause Troubleshooting Suggestion Rationale
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst like a Buchwald G3 or G4 palladacycle.[4]Palladium catalysts, especially Pd(II) sources, can degrade over time. Pre-catalysts are designed for clean and efficient generation of the active Pd(0) species.[4]
Poor Reagent Quality Ensure the boronic acid is pure and has not degraded. Consider converting it to a more stable boronate ester (e.g., pinacol ester).[8]Boronic acids can undergo protodeboronation or form unreactive boroxines. Boronate esters are generally more stable.[7][8]
Insufficient Reaction Temperature Gradually increase the reaction temperature in increments of 10 °C.Sterically hindered substrates often require higher temperatures to overcome the activation energy barrier for oxidative addition.
Inappropriate Base Screen different bases such as K₃PO₄, Cs₂CO₃, or KF.[4]The choice of base is critical for activating the boronic acid without promoting side reactions.
Oxygen Contamination Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Ar or N₂).[3]Oxygen can deactivate the Pd(0) catalyst through oxidation.[3]
Issue 2: Lack of Chemoselectivity (Reaction at C-Cl bond)
Potential Cause Troubleshooting Suggestion Rationale
High Reaction Temperature Lower the reaction temperature.Oxidative addition to the C-Cl bond is generally slower than to the C-Br bond, and this difference is more pronounced at lower temperatures.
Catalyst/Ligand System Use a bulkier, more electron-rich ligand (e.g., XPhos, SPhos) to increase selectivity for the C-Br bond.[4]Bulky ligands can sterically disfavor the approach to the more hindered chlorine position and electronically favor the more reactive bromine position.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed.Extended reaction times, especially at elevated temperatures, can lead to the slower reaction at the C-Cl bond.
Issue 3: Formation of Side Products (e.g., Protodeboronation, Dehalogenation)
Potential Cause Troubleshooting Suggestion Rationale
Protodeboronation of Boronic Acid Use a milder base (e.g., KF), minimize water content if possible, and avoid prolonged reaction times.[8]Water and strong bases can promote the cleavage of the C-B bond in the boronic acid.[8]
Dehalogenation of Aryl Halide Ensure a strictly inert atmosphere and use high-purity reagents.Trace amounts of oxygen or other impurities can lead to catalyst deactivation pathways that result in dehalogenation.[7]
Homocoupling of Boronic Acid Thoroughly degas all solvents and reagents. Use a slight excess of the boronic acid.[9]Oxygen can promote the oxidative coupling of two boronic acid molecules.[7]

Quantitative Data Presentation

The following tables summarize typical conditions and yields for Suzuki-Miyaura couplings of substrates similar to this compound, highlighting the importance of catalyst, ligand, base, and solvent selection for achieving high yield and selectivity.

Table 1: Effect of Catalyst and Ligand on Selective C-Br Coupling of Dihaloarenes

Aryl Halide Boronic Acid Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
1-Bromo-4-chlorobenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10095
1-Bromo-3-chlorobenzene4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane11092
2-Bromo-1-chloro-4-fluorobenzene3,5-Dimethylphenylboronic acidXPhos Pd G3 (2)-K₃PO₄THF/H₂O8088
1-Bromo-2-chloro-benzenePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂OReflux75

Table 2: Influence of Base and Solvent on Suzuki Coupling Yield

Aryl Halide Boronic Acid Catalyst/Ligand Base (equiv.) Solvent Temp (°C) Yield (%)
1-Bromo-4-chlorotoluenePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄ (2)1,4-Dioxane/H₂O10096
1-Bromo-4-chlorotoluenePhenylboronic acidPd(OAc)₂/SPhosK₂CO₃ (2)1,4-Dioxane/H₂O10085
1-Bromo-4-chlorotoluenePhenylboronic acidPd(OAc)₂/SPhosCs₂CO₃ (2)Toluene11091
1-Bromo-4-chlorotoluenePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄ (2)THF8089

Experimental Protocols

Representative Protocol for the Selective Suzuki Coupling of this compound

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or THF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically when the starting aryl bromide is consumed), cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_analysis Workup and Analysis reagents Weigh Reagents: Aryl Halide, Boronic Acid, Base add_reagents Add Solid Reagents reagents->add_reagents glassware Oven-dry Glassware setup Assemble Reaction under Inert Gas glassware->setup solvent Degas Solvent add_solvent Add Degassed Solvent solvent->add_solvent setup->add_reagents add_reagents->add_solvent add_catalyst Add Catalyst add_solvent->add_catalyst heat Heat and Stir add_catalyst->heat workup Aqueous Workup heat->workup Monitor Progress (TLC/LC-MS) purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Troubleshooting_Suzuki start Low or No Yield check_catalyst Check Catalyst Activity - Use fresh catalyst - Run a control reaction start->check_catalyst check_reagents Verify Reagent Quality - Check boronic acid stability - Ensure aryl halide purity start->check_reagents check_conditions Optimize Reaction Conditions - Screen bases (K3PO4, Cs2CO3) - Screen solvents (Dioxane, THF) - Adjust temperature start->check_conditions check_atmosphere Ensure Inert Atmosphere - Degas solvents thoroughly - Maintain positive N2/Ar pressure start->check_atmosphere success Improved Yield check_catalyst->success check_reagents->success check_conditions->success check_atmosphere->success

Caption: Troubleshooting flowchart for low-yield Suzuki coupling reactions.

References

Technical Support Center: Synthesis of 2-Bromo-1-chloro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-chloro-3-methoxybenzene.

I. Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on side reactions and purification challenges.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient reaction time. - Deactivation of the catalyst.- Monitor the reaction progress using TLC or GC-MS to ensure completion. - Optimize the reaction temperature. Electrophilic bromination of activated rings can often be performed at or below room temperature. - Extend the reaction time, ensuring the reaction has gone to completion. - Use a fresh or properly activated Lewis acid catalyst (e.g., anhydrous FeBr₃). Ensure rigorous exclusion of moisture.
Formation of Multiple Isomers The starting material, 3-chloroanisole, has multiple activated positions for electrophilic substitution (ortho and para to the methoxy group). This leads to a mixture of isomers.- Control the reaction temperature; lower temperatures often favor the para-substituted product due to steric hindrance at the ortho positions. - The choice of brominating agent and solvent can influence regioselectivity. Experiment with milder brominating agents such as N-Bromosuccinimide (NBS). - Employ purification techniques such as fractional distillation under reduced pressure or column chromatography to separate the desired isomer.
Presence of Di- or Poly-brominated Byproducts - Excess of the brominating agent. - The product is also an activated aromatic ring and can undergo further bromination.- Use a stoichiometric amount or a slight excess of the brominating agent (e.g., 1.0 to 1.1 equivalents). - Add the brominating agent slowly to the reaction mixture to maintain a low concentration. - Monitor the reaction closely and stop it once the starting material is consumed.
Difficult Purification Boiling points of the isomeric byproducts are often very close, making separation by distillation challenging.- Utilize a high-efficiency fractional distillation column. - For challenging separations, column chromatography on silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate) can be effective. - Preparative GC or HPLC can be used for obtaining highly pure material on a smaller scale.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

The most common synthetic route is the electrophilic aromatic substitution (bromination) of 3-chloroanisole (1-chloro-3-methoxybenzene). This reaction typically employs bromine (Br₂) as the brominating agent in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).

Q2: What are the expected major side products in this synthesis?

The primary side products are other isomers formed during the bromination of 3-chloroanisole. The methoxy group is an ortho-, para-director, and the chloro group is also an ortho-, para-director. This leads to the potential formation of:

  • 4-Bromo-1-chloro-3-methoxybenzene

  • 6-Bromo-1-chloro-3-methoxybenzene

  • Di- and tri-brominated products if an excess of the brominating agent is used.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • TLC: Use a suitable solvent system (e.g., hexane:ethyl acetate 9:1) to separate the starting material from the product and byproducts. The disappearance of the starting material spot indicates the reaction is nearing completion.

  • GC-MS: This technique is ideal for identifying and quantifying the different isomers present in the reaction mixture, providing a more detailed picture of the reaction's progress and selectivity.

Q4: What are the key safety precautions for this synthesis?

  • Bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Lewis acids like FeBr₃ are moisture-sensitive and can react violently with water. They should be handled in a dry environment.

  • The reaction can be exothermic. Proper temperature control is essential to prevent runaway reactions.

  • Organic solvents used in the reaction and workup are often flammable. Avoid open flames and use proper grounding techniques.

III. Experimental Protocols

Representative Protocol for the Bromination of 3-Chloroanisole

This protocol is a representative method and may require optimization for specific laboratory conditions and desired outcomes.

Materials:

  • 3-Chloroanisole

  • Liquid Bromine (Br₂)

  • Anhydrous Iron(III) Bromide (FeBr₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-chloroanisole (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Catalyst Addition: Carefully add anhydrous iron(III) bromide (0.05 - 0.1 eq) to the solution.

  • Bromination: Cool the reaction mixture to 0 °C using an ice bath. From the dropping funnel, add a solution of liquid bromine (1.05 eq) in anhydrous dichloromethane dropwise over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into an ice-cold saturated solution of sodium thiosulfate to quench the excess bromine.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound isomer.

IV. Data Presentation

Table 1: Physical Properties of Reactants and Products
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
3-ChloroanisoleC₇H₇ClO142.58193-196
This compoundC₇H₆BrClO221.48(Not available)
BromineBr₂159.8158.8
Table 2: Typical GC-MS Data for Reaction Mixture Analysis
CompoundRetention Time (min)Key Mass Fragments (m/z)
3-Chloroanisole8.5142 (M+), 127, 99, 75
This compound10.2220/222/224 (M+), 205/207/209, 126
4-Bromo-1-chloro-3-methoxybenzene10.5220/222/224 (M+), 205/207/209, 126
6-Bromo-1-chloro-3-methoxybenzene10.8220/222/224 (M+), 205/207/209, 126

Note: Retention times are illustrative and will vary depending on the GC column and conditions used.

V. Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 3-Chloroanisole 3-Chloroanisole Reaction_Mixture Crude Reaction Mixture 3-Chloroanisole->Reaction_Mixture Bromine_FeBr3 Br2 / FeBr3 in DCM, 0 °C Bromine_FeBr3->Reaction_Mixture Quenching Quench with Na2S2O3 Reaction_Mixture->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry with MgSO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Purification_Step Fractional Distillation or Column Chromatography Crude_Product->Purification_Step Final_Product 2-Bromo-1-chloro- 3-methoxybenzene Purification_Step->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions 3-Chloroanisole 3-Chloroanisole Bromination Bromination (Br2, FeBr3) 3-Chloroanisole->Bromination Desired_Product This compound (Desired Product) Bromination->Desired_Product ortho- to -OCH3 Isomer_4 4-Bromo-1-chloro-3-methoxybenzene (Isomeric Impurity) Bromination->Isomer_4 para- to -OCH3 Isomer_6 6-Bromo-1-chloro-3-methoxybenzene (Isomeric Impurity) Bromination->Isomer_6 ortho- to -OCH3 Over-bromination Di/Poly-brominated Products (Impurity) Desired_Product->Over-bromination Further Bromination Isomer_4->Over-bromination Further Bromination Isomer_6->Over-bromination Further Bromination

Caption: Potential side reactions in the synthesis of this compound.

Technical Support Center: Purification of 2-Bromo-1-chloro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-Bromo-1-chloro-3-methoxybenzene from typical reaction mixtures. This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a reaction mixture containing this compound?

A1: Common impurities can include starting materials, regioisomers (e.g., other bromo-chloro-methoxybenzene isomers), and byproducts from the specific synthetic route employed. Depending on the synthesis, you may encounter di-brominated or di-chlorinated species, or compounds where the methoxy group has been cleaved.

Q2: Which purification techniques are most effective for this compound?

A2: The most effective purification techniques for this compound are column chromatography and recrystallization.[1] Distillation under reduced pressure can also be employed if the impurities have significantly different boiling points.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring fractions.[2] A suitable solvent system should be determined beforehand to ensure good separation between the desired product and impurities.[1] The spots on the TLC plate can be visualized under a UV lamp.[2]

Q4: My purified this compound is an oil, but I expected a solid. What should I do?

A4: The physical state can be influenced by residual solvent or the presence of impurities that lower the melting point.[1] Try drying the product under a high vacuum for an extended period.[1] If it remains an oil, a second purification step, such as recrystallization from a different solvent system, may be necessary to remove the impurities.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low Yield After Column Chromatography - Improper Solvent System: The chosen eluent may not be optimal for separating the product from impurities, leading to co-elution. - Sample Overload: Loading too much crude material onto the column can lead to poor separation.[1] - Column Cracking: A poorly packed column can lead to channeling and inefficient separation.- Optimize Solvent System: Use TLC to identify a solvent system that gives a retention factor (Rf) of 0.2-0.3 for the desired product.[1] A gradient elution may improve separation. - Reduce Sample Load: A general guideline is a 1:50 to 1:100 weight ratio of crude material to silica gel.[1] - Repack Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks.[3]
Co-elution of Impurities - Similar Polarity of Compounds: The impurity and the product may have very similar polarities, making separation by silica gel chromatography challenging. - Incorrect Stationary Phase: Silica gel may not be the ideal stationary phase for the specific separation.- Use a Different Solvent System: Experiment with different solvent mixtures to improve separation. - Consider a Different Chromatographic Technique: Reverse-phase chromatography or using a different stationary phase like alumina might provide better separation.
No Crystal Formation During Recrystallization - Too Much Solvent Used: The compound may be too dilute for crystals to form.[4] - Solution is Supersaturated: The conditions are not favorable for nucleation to begin.[4] - Inappropriate Solvent: The compound may be too soluble in the chosen solvent, even at low temperatures.[1]- Concentrate the Solution: Carefully evaporate some of the solvent and allow it to cool again.[4] - Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[4] - Change Solvent: Select a solvent in which the compound is less soluble at lower temperatures, or use a mixed solvent system.[1]
Colored Impurities in Final Product - Highly Colored Byproducts: The synthesis may have produced intensely colored impurities that are difficult to remove completely.- Charcoal Treatment: Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Be aware that this may also adsorb some of your product.[4] - Repeat Purification: A second round of column chromatography or recrystallization may be necessary.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.[1]

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)[2]

  • Hexane[2]

  • Ethyl acetate[2]

  • Glass column[2]

  • Thin-Layer Chromatography (TLC) plates[2]

  • Collection tubes

Procedure:

  • Solvent System Selection: Determine an optimal solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal system will show good separation between the product spot and any impurity spots.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.[5]

    • Add a thin layer of sand.[5]

    • Prepare a slurry of silica gel in hexane and pour it into the column.[1][5]

    • Gently tap the column to ensure even packing and remove any trapped air bubbles.[5]

    • Allow the silica gel to settle, and then add another thin layer of sand on top.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully add the dissolved sample to the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system (e.g., pure hexane), collecting fractions in separate tubes.[1]

    • If necessary, gradually increase the polarity of the eluent by adding small amounts of ethyl acetate to facilitate the elution of the product.[1]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.[2]

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[2]

Protocol 2: Recrystallization

This protocol provides a general method for purifying this compound by recrystallization.[1]

Materials:

  • Crude this compound

  • Suitable recrystallization solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Büchner funnel and filter flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents. A suitable solvent will dissolve the compound when hot but not when cold.[1]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary.[4]

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel to remove them.[4]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.[1]

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing:

    • Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product Reaction Crude Reaction Mixture Workup Aqueous Work-up Reaction->Workup Column Column Chromatography Workup->Column Recrystallization Recrystallization Column->Recrystallization If necessary TLC TLC Analysis Column->TLC Monitor Fractions Purity Purity Assessment (NMR, GC-MS) Column->Purity Recrystallization->Purity TLC->Column PureProduct Pure this compound Purity->PureProduct Purity >98% troubleshooting_logic Start Purification Attempt AssessPurity Assess Purity (TLC, NMR) Start->AssessPurity IsPure Is Purity > 98%? AssessPurity->IsPure PureProduct Pure Product IsPure->PureProduct Yes Troubleshoot Troubleshoot Issue IsPure->Troubleshoot No RePurify Re-purify (e.g., different method) Troubleshoot->RePurify RePurify->AssessPurity

References

Technical Support Center: Selective C-Br Activation in 2-Bromo-1-chloro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the selective C-Br activation of 2-Bromo-1-chloro-3-methoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for achieving selective C-Br bond activation over the C-Cl bond in this compound?

A1: The selective activation of the C-Br bond is primarily based on the inherent difference in bond dissociation energies and reactivity of aryl halides in cross-coupling reactions. The generally accepted reactivity trend is C-I > C-Br > C-Cl.[1][2] The carbon-bromine bond is weaker and more readily undergoes oxidative addition to a low-valent metal catalyst, such as palladium(0) or nickel(0), compared to the stronger carbon-chlorine bond. By carefully selecting the catalyst, ligands, and reaction conditions, this reactivity difference can be exploited to achieve high selectivity for C-Br functionalization.

Q2: Which catalyst systems are most commonly used for selective C-Br activation in dihalogenated aromatic compounds?

A2: Palladium-based catalysts are the most widely employed and well-documented for selective C-Br activation.[1][3] Catalyst systems such as Pd(PPh₃)₄, Pd₂(dba)₃ with phosphine ligands (e.g., XPhos, SPhos), and Pd(dppf)Cl₂ are common choices for reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[4][5][6][7][8] Nickel-based catalysts can also be effective, sometimes offering different reactivity and being a more cost-effective option.[9][10]

Q3: Can I achieve selective C-Cl activation in the presence of a C-Br bond?

A3: Achieving selective C-Cl activation in the presence of a more reactive C-Br bond is significantly more challenging and generally not feasible under standard cross-coupling conditions. The inherent reactivity difference favors C-Br activation. Specialized catalyst systems and directing groups would be necessary to invert this selectivity, which is a complex and non-standard synthetic problem.

Q4: How does the methoxy group in this compound influence the reactivity?

A4: The methoxy group is an electron-donating group. Its presence can increase the electron density of the aromatic ring, which may slightly decrease the rate of oxidative addition compared to an unsubstituted dihalobenzene.[4] However, this electronic effect is generally not strong enough to overcome the inherent reactivity difference between the C-Br and C-Cl bonds, and selective C-Br activation is still highly favored.

Troubleshooting Guides

Issue 1: Low or No Conversion of the Starting Material
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium or nickel catalyst is active. If using a Pd(II) precatalyst, ensure it is properly reduced to Pd(0) in situ. Consider using a more active, pre-formed Pd(0) catalyst or a modern precatalyst.[6][11]
Inappropriate Ligand The choice of phosphine ligand is critical. For electron-rich aryl bromides, bulky and electron-rich ligands such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or ferrocenyl ligands (e.g., dppf) can be more effective.[6]
Insufficient Reaction Temperature While selectivity is favored at lower temperatures, some activation energy is still required. Gradually increase the reaction temperature in increments of 10-20°C.
Poor Choice of Base or Solvent The base is crucial for the catalytic cycle. For Suzuki reactions, consider stronger bases like K₃PO₄ or Cs₂CO₃.[6] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often necessary.[5][12] The solvent should be anhydrous and degassed to prevent catalyst deactivation.
Issue 2: Poor Selectivity (Significant C-Cl Activation or Homocoupling)
Possible Cause Troubleshooting Step
Reaction Temperature is Too High High temperatures can provide enough energy to start activating the less reactive C-Cl bond. Try running the reaction at a lower temperature for a longer duration.
Catalyst System is Too Reactive A highly reactive "super-catalyst" system might be less selective. Consider using a less reactive palladium catalyst or ligand combination.
Homocoupling of the Coupling Partner (e.g., Boronic Acid in Suzuki Coupling) This is often caused by the presence of oxygen. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed.[11] Using a slight excess of the dihaloarene can also disfavor homocoupling.
Formation of Wurtz Coupling Product (in Grignard Reactions) This can be an issue in the formation of Grignard reagents. Using a continuous flow process or halogen-magnesium exchange with a pre-formed Grignard reagent like i-PrMgCl at low temperatures can improve selectivity.[2][13][14]

Catalyst and Condition Selection for Common Cross-Coupling Reactions

The following table provides starting points for catalyst and condition selection for various cross-coupling reactions with this compound, aiming for selective C-Br activation.

Reaction Type Catalyst Ligand Base Solvent Typical Temperature
Suzuki-Miyaura Coupling Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, or RuPhosK₃PO₄ or K₂CO₃Toluene/H₂O, Dioxane/H₂O80-110 °C
Buchwald-Hartwig Amination Pd₂(dba)₃ or Pd(OAc)₂BINAP or XantphosNaOtBu or Cs₂CO₃Toluene or Dioxane80-110 °C
Sonogashira Coupling Pd(PPh₃)₂Cl₂(none)Et₃N or DiPEATHF or DMFRoom Temp to 60 °C
Heck Coupling Pd(OAc)₂P(o-tolyl)₃Et₃N or K₂CO₃DMF or Acetonitrile80-120 °C
Stille Coupling Pd(PPh₃)₄(none)(none)Toluene or THF80-110 °C

Note: These are general starting conditions and may require optimization for specific substrates and coupling partners.

Experimental Protocols

Representative Protocol for Selective Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and a suitable base such as K₃PO₄ (2.0 mmol).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add degassed solvent (e.g., a 4:1 mixture of dioxane and water, 5 mL).

  • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Workflow for Catalyst Selection and Troubleshooting

Below is a diagram illustrating a logical workflow for selecting a catalyst and troubleshooting common issues in the selective C-Br activation of this compound.

CatalystSelectionWorkflow cluster_start Start: Define Reaction cluster_catalyst Catalyst & Condition Selection cluster_exp Experiment & Analysis cluster_troubleshoot Troubleshooting cluster_end Outcome Start Select Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) SelectCatalyst Choose a Pd-based catalyst system (e.g., Pd(OAc)₂/SPhos) Start->SelectCatalyst SelectConditions Select Base, Solvent, Temperature (Refer to table) SelectCatalyst->SelectConditions RunReaction Run Experiment under Inert Atmosphere SelectConditions->RunReaction Analyze Analyze Results (TLC, GC-MS, NMR) RunReaction->Analyze NoReaction Low/No Conversion? Analyze->NoReaction Issues PoorSelectivity Poor Selectivity? Analyze->PoorSelectivity Issues Success Successful Selective C-Br Activation Analyze->Success Desired Product High Selectivity OptimizeCatalyst Check Catalyst/Ligand Activity Increase Temperature NoReaction->OptimizeCatalyst OptimizeConditions Lower Temperature Ensure Inert Conditions PoorSelectivity->OptimizeConditions OptimizeCatalyst->RunReaction OptimizeConditions->RunReaction

References

Technical Support Center: Synthesis of Polysubstituted Anisole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of polysubstituted anisole derivatives. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to navigate the common challenges encountered in the synthesis of these important compounds.

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity a major challenge in the electrophilic aromatic substitution (EAS) of anisole derivatives?

A1: The methoxy group (-OCH₃) on the anisole ring is a strong electron-donating group, which activates the aromatic ring towards electrophilic attack.[1] It directs incoming electrophiles to the ortho and para positions due to resonance stabilization of the corresponding carbocation intermediates.[2] This often leads to the formation of a mixture of ortho and para isomers, making it challenging to synthesize a single, pure product.[3]

Q2: My Friedel-Crafts acylation of a substituted anisole is giving a low yield. What are the potential causes?

A2: Low yields in Friedel-Crafts acylation of anisoles can stem from several factors:

  • Catalyst Deactivation: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Anhydrous conditions are crucial to prevent catalyst deactivation.

  • Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive. Therefore, stoichiometric or even excess amounts of the catalyst are often necessary.

  • Demethylation: Strong Lewis acids, such as AlCl₃, can cleave the methyl group from the anisole, leading to the formation of phenolic byproducts.[4]

  • Deactivated Ring: If the anisole derivative contains strongly electron-withdrawing groups, the ring may be too deactivated for the reaction to proceed efficiently.

Q3: How can I improve the para-selectivity in electrophilic aromatic substitution reactions of anisoles?

A3: Several strategies can be employed to favor the formation of the para isomer:

  • Steric Hindrance: Using a bulkier electrophile or introducing a bulky substituent on the anisole ring can sterically hinder the ortho positions, thus favoring attack at the less hindered para position.[5]

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically more stable para product.

  • Solvent Effects: The choice of solvent can influence the isomer ratio. For instance, in some Friedel-Crafts acylations, changing the solvent can alter the major product.

Q4: When should I consider using directed ortho-metalation (DoM) for the synthesis of a polysubstituted anisole?

A4: Directed ortho-metalation is the method of choice when you need to introduce a substituent exclusively at the ortho position relative to the methoxy group.[6][7] The methoxy group acts as a directing metalation group (DMG), coordinating with an organolithium reagent (like n-butyllithium) to facilitate deprotonation of the adjacent ortho proton.[8] This creates a lithiated intermediate that can then react with various electrophiles.[7]

Q5: I am observing demethylation of my anisole derivative during a reaction. How can I prevent this?

A5: Demethylation is a common side reaction, especially under acidic conditions or with strong Lewis acids. To prevent it:

  • In Friedel-Crafts acylations, consider using milder Lewis acids such as ZnCl₂, FeCl₃, or rare earth triflates instead of AlCl₃.[4]

  • Avoid high reaction temperatures and prolonged reaction times when strong acids are present.

  • Protecting the methoxy group is generally not a viable strategy, so careful selection of reagents and conditions is key.

Troubleshooting Guides

Problem 1: Low or No Yield in Friedel-Crafts Acylation
Possible Cause Troubleshooting Steps
Moisture in the reaction Thoroughly dry all glassware and use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inactive Lewis Acid Catalyst Use a fresh, unopened container of the Lewis acid or purify the existing catalyst.
Insufficient Catalyst Increase the molar ratio of the Lewis acid catalyst to the substrate. A 1.1 to 1.5 molar equivalent is often a good starting point.
Deactivated Aromatic Ring If your anisole derivative has strong electron-withdrawing groups, consider using a more reactive acylating agent or a stronger Lewis acid, but be mindful of potential side reactions.
Substrate Reacts with Catalyst If the anisole derivative has other functional groups (e.g., amines, alcohols) that can react with the Lewis acid, consider protecting these groups before the acylation reaction.
Problem 2: Poor Regioselectivity in Electrophilic Aromatic Substitution
Issue Troubleshooting Steps
Mixture of ortho and para isomers To favor the para isomer, use a bulkier electrophile or a solvent that promotes the formation of the thermodynamically favored product.[5] Lowering the reaction temperature may also increase para-selectivity.
Unexpectedly high ortho substitution This may be due to chelation control, where the electrophile or catalyst coordinates with the methoxy group, directing the substitution to the ortho position. Changing the solvent or catalyst may disrupt this coordination.
Formation of di-substituted products Use a stoichiometric amount or a slight excess of the electrophile to minimize di-substitution. The activated nature of the anisole ring can make it susceptible to multiple substitutions.

Data Presentation

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Anisole
ReactionElectrophileConditions% ortho% meta% para
BrominationBr₂Acetic Acid~10trace~90
NitrationHNO₃/H₂SO₄25 °C~30-40<5~60-70
Friedel-Crafts AcylationAcetyl Chloride/AlCl₃CS₂<10>99

Note: Ratios are approximate and can vary with specific reaction conditions.

Table 2: Illustrative Yields for Friedel-Crafts Acylation of Anisole Derivatives
Anisole DerivativeAcylating AgentCatalystSolventTemperatureYield of para-isomer
AnisoleAcetic AnhydrideSnO₂ nanosheetsSolvent-free50 °C92%
AnisolePropionic Anhydride[CholineCl][ZnCl₂]₃Microwave120 °CHigh (unspecified)[9]
1,3-DimethoxybenzeneAcetic AnhydrideSc(OTf)₃Nitromethane50 °C89%[4]
AnisoleBenzoyl ChlorideI₂-DMFNeat140 °CHighly para-selective
Table 3: Yields of ortho-Functionalized Anisoles via Directed ortho-Metalation
Anisole DerivativeLithiating AgentElectrophileProductYield
Anisolen-BuLi/TMEDAMeI2-Methylanisole97%
Anisolen-BuLiDMF2-Methoxybenzaldehyde~80%
m-Anisidine (as N-pivaloyl)n-BuLiMeIN-(2-methoxy-6-methylphenyl)pivalamideHigh (unspecified)

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole

This protocol describes a general method for the acylation of anisole with an acyl chloride using a Lewis acid catalyst.

Materials:

  • Anisole

  • Acyl chloride (e.g., acetyl chloride)

  • Anhydrous Lewis acid (e.g., AlCl₃, FeCl₃)

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (nitrogen or argon)

  • Ice bath

Procedure:

  • Set up the reaction apparatus under an inert atmosphere, ensuring all glassware is dry.

  • To the round-bottom flask, add the anhydrous Lewis acid (1.1 - 1.5 equivalents) and the anhydrous solvent.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.0 equivalent) to the stirred suspension.

  • In the dropping funnel, prepare a solution of anisole (1.0 equivalent) in the anhydrous solvent.

  • Add the anisole solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C or room temperature while monitoring its progress by TLC.

  • Upon completion, quench the reaction by carefully pouring the mixture into a beaker containing ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Directed ortho-Lithiation of Anisole

This protocol outlines a general procedure for the ortho-lithiation of anisole and subsequent reaction with an electrophile.

Materials:

  • Anisole

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

  • Electrophile (e.g., methyl iodide, DMF)

  • Schlenk flask or a flame-dried round-bottom flask with a septum

  • Syringes

  • Inert atmosphere setup (nitrogen or argon)

  • Dry ice/acetone bath (-78 °C)

Procedure:

  • Set up the reaction flask under a positive pressure of an inert gas.

  • Add anhydrous solvent to the flask via syringe.

  • Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Add anisole (1.0 equivalent) to the cold solvent via syringe.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C or allow it to warm to a specified temperature for a designated period to ensure complete lithiation.

  • Cool the reaction mixture back to -78 °C (if necessary) and slowly add the electrophile (1.2 equivalents) via syringe.

  • Stir the reaction at -78 °C for a period of time, then allow it to warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Visualizations

Friedel_Crafts_Troubleshooting start Low Yield in Friedel-Crafts Acylation check_moisture Check for Moisture (Anhydrous Conditions?) start->check_moisture Possible Cause check_catalyst_activity Check Catalyst Activity (Fresh Catalyst?) start->check_catalyst_activity Possible Cause check_catalyst_amount Check Catalyst Amount (Stoichiometric?) start->check_catalyst_amount Possible Cause check_ring_activity Check Ring Activity (Deactivating Groups?) start->check_ring_activity Possible Cause solution_moisture Dry Glassware & Solvents Use Inert Atmosphere check_moisture->solution_moisture Solution solution_catalyst_activity Use Fresh/Purified Catalyst check_catalyst_activity->solution_catalyst_activity Solution solution_catalyst_amount Increase Catalyst Loading check_catalyst_amount->solution_catalyst_amount Solution solution_ring_activity Use Harsher Conditions (Caution: Side Reactions) check_ring_activity->solution_ring_activity Solution

Caption: Troubleshooting workflow for low yields in Friedel-Crafts acylation.

EAS_Regioselectivity Anisole Anisole Derivative EAS Electrophilic Aromatic Substitution (EAS) Anisole->EAS Ortho_Product Ortho-Substituted Product EAS->Ortho_Product Kinetic Control/ Chelation Para_Product Para-Substituted Product EAS->Para_Product Thermodynamic Control/ Steric Dominance Control_Factors Control Factors Sterics Steric Hindrance (Bulky Groups/Electrophile) Control_Factors->Sterics Temperature Reaction Temperature Control_Factors->Temperature Solvent Solvent Choice Control_Factors->Solvent Sterics->Para_Product Favors Temperature->Para_Product Often Favors Solvent->EAS Influences Ratio

Caption: Factors influencing regioselectivity in the EAS of anisole derivatives.

DoM_Workflow Start Anisole Derivative Lithiation ortho-Lithiation (n-BuLi, -78 °C) Start->Lithiation Intermediate Ortho-Lithiated Anisole (Reactive Intermediate) Lithiation->Intermediate Electrophile_Quench Reaction with Electrophile (E+) Intermediate->Electrophile_Quench Product Ortho-Functionalized Anisole Electrophile_Quench->Product

Caption: Experimental workflow for directed ortho-metalation of anisole.

References

Technical Support Center: Grignard Reactions with 2-Bromo-1-chloro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reactions of 2-bromo-1-chloro-3-methoxybenzene.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react with magnesium when forming the Grignard reagent from this compound?

A1: The Grignard reagent will form chemoselectively at the carbon-bromine bond. The reactivity of halogens in Grignard formation follows the order I > Br > Cl > F. The carbon-bromine bond is weaker than the carbon-chlorine bond, leading to preferential magnesium insertion to form 2-chloro-3-methoxyphenylmagnesium bromide.

Q2: What are the primary byproducts I should expect in this Grignard reaction?

A2: The main byproducts to anticipate are:

  • Homocoupling (Wurtz-type) Product: 2,2'-dichloro-3,3'-dimethoxybiphenyl is a common byproduct formed by the reaction of the Grignard reagent with the starting material.

  • Benzyne-derived Products: Due to the ortho-chloro substituent, elimination of MgBrCl from the Grignard reagent can lead to the formation of a highly reactive 2-methoxybenzyne intermediate. This can then react with various nucleophiles present in the reaction mixture.

  • Protonated Starting Material: If any moisture is present, the highly basic Grignard reagent will be quenched, regenerating 1-chloro-3-methoxybenzene.

Q3: How does the ortho-methoxy group influence the reaction?

A3: The ortho-methoxy group can have two main effects. It can coordinate to the magnesium center of the Grignard reagent, potentially influencing its reactivity and the formation of aggregates. Secondly, its presence can facilitate the formation of the 2-methoxybenzyne intermediate through stabilization.

Q4: My Grignard reaction is difficult to initiate. What are the common causes?

A4: Difficulty in initiating a Grignard reaction is a common issue. The primary causes are an inactive magnesium surface due to an oxide layer, or the presence of moisture in the glassware or solvent.[1]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiment.

Issue 1: Low or No Yield of the Desired Product

Potential Cause Recommended Solution
Inactive Magnesium Surface Activate the magnesium turnings before starting the reaction. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.
Presence of Moisture Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents, and maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the experiment.
Formation of Homocoupling Byproduct Minimize the concentration of the starting aryl bromide during the reaction. This can be achieved by the slow, dropwise addition of the this compound solution to the magnesium suspension. Maintaining a lower reaction temperature can also disfavor the homocoupling reaction.
Formation of Benzyne Byproducts Keep the reaction temperature as low as feasible to discourage the elimination reaction that forms the benzyne intermediate.

Issue 2: High Yield of the Homocoupling Byproduct (2,2'-dichloro-3,3'-dimethoxybiphenyl)

Potential Cause Recommended Solution
High Local Concentration of Aryl Halide Add the solution of this compound to the magnesium suspension very slowly and with vigorous stirring to ensure rapid reaction with magnesium and minimize its reaction with the already formed Grignard reagent.
Elevated Reaction Temperature The homocoupling reaction is often favored at higher temperatures. Maintain a gentle reflux and avoid excessive heating. If the reaction is highly exothermic, consider using an external cooling bath to moderate the temperature.
Prolonged Reaction Time at High Temperature Once the Grignard formation is complete (indicated by the consumption of magnesium), proceed with the subsequent reaction step without unnecessary delay at elevated temperatures.

Byproduct Summary

The following table summarizes the major potential byproducts and their pathways of formation.

ByproductStructurePathway of Formation
2,2'-dichloro-3,3'-dimethoxybiphenyl Cl(OMe)C₆H₃-C₆H₃(OMe)ClHomocoupling (Wurtz-type) Reaction: Reaction of the Grignard reagent (2-chloro-3-methoxyphenylmagnesium bromide) with the starting material (this compound).
Products of Benzyne Trapping Varies depending on the nucleophileBenzyne Formation: Elimination of MgBrCl from the Grignard reagent to form 2-methoxybenzyne, which is then trapped by a nucleophile (e.g., another Grignard molecule, solvent, or an added trapping agent).
1-chloro-3-methoxybenzene Cl(OMe)C₆H₄Protonation: Reaction of the Grignard reagent with trace amounts of water or other protic impurities.

Note: The structures provided are simplified representations.

Quantitative Data on Homocoupling Byproducts (Analogous Systems)

Aryl Grignard ReagentReaction ConditionsHomocoupling Product Yield (%)Reference
p-tolylmagnesium bromideTHF, 40°C, 48h70%[2]
o-tolylmagnesium bromideTHF, 40°C, 48h25%[2]
Phenylmagnesium bromideTHF, 40°C, 48h35%[2]

Experimental Protocol: Minimizing Byproducts

This protocol is adapted from general procedures for the formation of aryl Grignard reagents and includes specific recommendations to minimize byproduct formation with this compound.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal) or 1,2-dibromoethane

  • Inert gas (Nitrogen or Argon)

  • Standard flame-dried glassware for Grignard reactions (three-neck flask, reflux condenser, dropping funnel)

Procedure:

  • Preparation: Assemble the flame-dried glassware under a positive pressure of inert gas. Place magnesium turnings (1.2 equivalents) in the reaction flask.

  • Activation: Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium. Gently warm the flask with a heat gun until the color of the iodine fades, indicating activation of the magnesium surface. Allow the flask to cool to room temperature.

  • Initiation: Add a small volume of anhydrous THF to the flask. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion of this solution to the magnesium suspension to initiate the reaction, which is indicated by a gentle reflux and a cloudy appearance.

  • Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle, controlled reflux. This slow addition is crucial to keep the concentration of the unreacted aryl halide low.

  • Completion: After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting greyish solution is the Grignard reagent, 2-chloro-3-methoxyphenylmagnesium bromide, which should be used promptly in the subsequent reaction step.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the Grignard reaction with this compound.

TroubleshootingWorkflow start Reaction Issue no_initiation Reaction Fails to Initiate start->no_initiation low_yield Low Yield of Desired Product start->low_yield high_byproducts High Level of Byproducts start->high_byproducts cause_mg_inactive Inactive Mg Surface? no_initiation->cause_mg_inactive cause_moisture Moisture Present? no_initiation->cause_moisture low_yield->high_byproducts low_yield->cause_moisture cause_concentration High [ArBr]? high_byproducts->cause_concentration cause_temperature Temperature Too High? high_byproducts->cause_temperature solution_activate_mg Activate Mg: - Iodine - 1,2-Dibromoethane - Mechanical grinding cause_mg_inactive->solution_activate_mg Yes solution_dry Ensure Anhydrous Conditions: - Flame-dry glassware - Use anhydrous solvent - Inert atmosphere cause_moisture->solution_dry Yes solution_slow_addition Slow Dropwise Addition of Aryl Halide cause_concentration->solution_slow_addition Yes solution_control_temp Control Temperature: - Maintain gentle reflux - Use cooling bath if needed cause_temperature->solution_control_temp Yes

Caption: Troubleshooting workflow for Grignard reactions.

References

Preventing hydrodehalogenation in cross-coupling of 2-Bromo-1-chloro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the cross-coupling of 2-Bromo-1-chloro-3-methoxybenzene, with a specific focus on preventing the undesired side reaction of hydrodehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation and why is it a problem in the cross-coupling of this compound?

A1: Hydrodehalogenation is a side reaction where a halogen atom (in this case, bromine or chlorine) on the aromatic ring is replaced by a hydrogen atom from a hydride source in the reaction mixture. This leads to the formation of 1-chloro-3-methoxybenzene or 2-bromo-3-methoxybenzene as byproducts, reducing the yield of the desired cross-coupled product and complicating purification. In the context of this compound, the goal is typically to selectively couple at the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent transformations. Hydrodehalogenation can occur at either position, undermining this strategy.

Q2: What are the primary causes of hydrodehalogenation in palladium-catalyzed cross-coupling reactions?

A2: The primary cause is the formation of palladium hydride (Pd-H) species in the catalytic cycle. These species can arise from several sources, including:

  • The base: Certain bases, particularly alkoxides and amines, can act as hydride donors.

  • The solvent: Solvents like alcohols or even trace amounts of water can be a source of hydrides.

  • The organometallic reagent: In Suzuki coupling, boronic acids can sometimes contribute to the formation of Pd-H species.

  • High temperatures: Elevated temperatures can promote the decomposition of reagents and ligands, leading to the formation of hydride sources.

Q3: Which halogen is more susceptible to hydrodehalogenation in this compound?

A3: Generally, the carbon-bromine (C-Br) bond is weaker and more reactive than the carbon-chlorine (C-Cl) bond. Therefore, the C-Br bond is more susceptible to both the desired cross-coupling and the undesired hydrodehalogenation. However, under harsh conditions, hydrodehalogenation of the C-Cl bond can also occur. The goal is to find conditions that favor selective oxidative addition at the C-Br bond for cross-coupling while minimizing the formation and reactivity of Pd-H species that lead to hydrodehalogenation.

Troubleshooting Guide

Significant hydrodehalogenation is a common issue. The following guide provides a systematic approach to troubleshoot and minimize this unwanted side reaction.

Logical Troubleshooting Workflow

troubleshooting_workflow start High Hydrodehalogenation Observed ligand Step 1: Evaluate Ligand start->ligand Begin Troubleshooting base Step 2: Modify Base ligand->base If problem persists solvent Step 3: Change Solvent base->solvent If problem persists temp Step 4: Lower Temperature solvent->temp If problem persists end Hydrodehalogenation Minimized temp->end Successful Optimization

Caption: A stepwise workflow for troubleshooting hydrodehalogenation.

Parameter Optimization for Preventing Hydrodehalogenation
ParameterIssueRecommended ActionRationale
Ligand The ligand is too electron-rich or bulky, promoting β-hydride elimination or instability.Switch to a less electron-rich or sterically demanding phosphine ligand (e.g., PPh₃, P(o-tol)₃) or a stable N-heterocyclic carbene (NHC) ligand.Bulky, electron-rich ligands can accelerate the desired reductive elimination but may also stabilize Pd-H species. Finding a balance is key.
Base The base is acting as a hydride source or is too strong.Use a weaker, non-nucleophilic inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄. Avoid strong alkoxides (e.g., NaOtBu) if possible.Inorganic carbonate and phosphate bases are less likely to generate hydride species compared to alkoxides or amines.
Solvent The solvent is a proton source.Switch from protic solvents (e.g., alcohols) or coordinating polar aprotic solvents (e.g., DMF) to non-polar aprotic solvents like toluene, dioxane, or THF.Non-polar aprotic solvents are less likely to act as hydride donors and can disfavor the pathways leading to hydrodehalogenation.
Temperature High temperature promotes side reactions and reagent decomposition.Lower the reaction temperature. While this may slow the reaction rate, it can disproportionately suppress the rate of hydrodehalogenation.The activation energy for hydrodehalogenation can be lower than that of the desired cross-coupling, so reducing the temperature can improve selectivity.
Catalyst High catalyst loading or a highly active pre-catalyst.Reduce the catalyst loading to the minimum required for efficient conversion. Consider using a more stable palladium precursor.Highly active catalysts can sometimes promote side reactions. Using a lower concentration can help favor the desired pathway.

Experimental Protocols

Below are detailed protocols for key experiments aimed at achieving selective cross-coupling at the C-Br bond of this compound while minimizing hydrodehalogenation.

Protocol 1: Selective Suzuki-Miyaura Coupling

This protocol is designed to favor selective coupling at the C-Br bond.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture, degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Troubleshooting Hydrodehalogenation with a Bulky Ligand System

This protocol is for instances where a more active catalyst system is required, but hydrodehalogenation is a concern.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (0.015 equiv)

  • XPhos (0.03 equiv)

  • K₃PO₄ (2.5 equiv)

  • Toluene (degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and XPhos to a dry Schlenk flask.

  • Add toluene and stir for 10 minutes to form the active catalyst.

  • Add this compound, the arylboronic acid, and K₃PO₄.

  • Seal the flask and heat the reaction mixture to a lower temperature, starting at 60-70 °C.

  • Monitor the reaction closely for the formation of the desired product and the hydrodehalogenated byproduct.

  • If the reaction is sluggish, incrementally increase the temperature, but do not exceed 100 °C.

  • Workup and purification are performed as described in Protocol 1.

Signaling Pathways and Workflow Diagrams

Catalytic Cycle of Suzuki-Miyaura Coupling and Competing Hydrodehalogenation

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition Ar-Br pd_complex ArPd(II)(Br)L_n oxidative_addition->pd_complex transmetalation Transmetalation (R-B(OH)₂) pd_complex->transmetalation R-B(OH)₂ / Base pd_hydride LPd(II)(H)(Br) pd_complex->pd_hydride Competing Reaction diaryl_pd ArPd(II)(R)L_n transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Releases Product product Ar-R (Desired Product) reductive_elimination->product hydride_source Hydride Source (Base, Solvent, etc.) hydride_source->pd_hydride reductive_elimination_h Reductive Elimination pd_hydride->reductive_elimination_h reductive_elimination_h->pd0 Releases Byproduct byproduct Ar-H (Hydrodehalogenation) reductive_elimination_h->byproduct

Caption: Competing pathways in Suzuki-Miyaura cross-coupling.

Navigating the Selective Amination of 2-Bromo-1-chloro-3-methoxybenzene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving high-yield, selective Buchwald-Hartwig amination of di-halogenated substrates is a frequent challenge. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the amination of 2-Bromo-1-chloro-3-methoxybenzene, with a focus on maximizing the yield of the desired mono-aminated product at the bromine position.

The inherent reactivity difference between the C-Br and C-Cl bonds is the cornerstone of achieving selectivity in the Buchwald-Hartwig amination of this compound. The C-Br bond, with its lower bond dissociation energy, is more susceptible to oxidative addition to the palladium catalyst, making it the preferred site for amination under carefully controlled conditions.

Troubleshooting Guide: Enhancing Yield and Selectivity

This guide addresses common problems encountered during the Buchwald-Hartwig amination of this compound in a question-and-answer format.

Question 1: Low to no conversion of the starting material is observed. What are the likely causes and solutions?

Answer: Low or no conversion can stem from several factors related to the catalyst, reagents, or reaction environment.

  • Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle.

    • Solution: Ensure an inert atmosphere (nitrogen or argon) is maintained throughout the reaction setup and duration to prevent catalyst oxidation. Use freshly distilled, anhydrous, and deoxygenated solvents. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure the ligand is present in a suitable ratio (typically 1:1 to 1.5:1 ligand to palladium) to facilitate reduction to Pd(0). Consider using a pre-formed Pd(0) catalyst or a palladacycle precatalyst which can be more reliable.

  • Inappropriate Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reaction.

    • Solution: For di-substituted substrates, bulky, electron-rich phosphine ligands are often required. Consider screening ligands such as XPhos, SPhos, or BrettPhos, which are known to be effective for challenging substrates.

  • Insufficient Temperature: The reaction may lack the necessary energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. Typical temperatures for Buchwald-Hartwig aminations range from 80-110 °C.

Question 2: A significant amount of the di-aminated product is forming, reducing the yield of the desired mono-aminated product. How can I improve selectivity for the C-Br bond?

Answer: The formation of the di-aminated product indicates that the C-Cl bond is also reacting. To enhance selectivity for the more reactive C-Br bond, the following adjustments can be made:

  • Lower Reaction Temperature: Higher temperatures can provide enough energy to activate the less reactive C-Cl bond.

    • Solution: Perform the reaction at the lowest temperature that still allows for efficient conversion of the C-Br bond. A temperature screen (e.g., from 60 °C to 100 °C) is recommended.

  • Milder Base: Strong bases can promote the reactivity of the C-Cl bond.

    • Solution: Switch from a strong base like sodium tert-butoxide (NaOtBu) to a milder base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).

  • Control of Reaction Time: Prolonged reaction times can lead to the slower amination of the C-Cl bond after the C-Br bond has reacted.

    • Solution: Monitor the reaction progress closely using techniques like TLC or GC-MS and stop the reaction once the starting material is consumed and before significant di-amination occurs.

Question 3: The primary side-product is the hydrodehalogenation of the starting material. What causes this and how can it be minimized?

Answer: Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-couplings.

  • β-Hydride Elimination: This can occur from the palladium-amide intermediate.

    • Solution: Employing bulky ligands can sterically hinder the conformation required for β-hydride elimination. Optimizing the base and temperature can also reduce this side reaction; sometimes a less aggressive base or lower temperature is beneficial.

  • Moisture in the Reaction: Water can act as a proton source.

    • Solution: Ensure all reagents and solvents are scrupulously dried and the reaction is performed under strictly anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: Which palladium precursor is best for this reaction?

A1: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, pre-formed palladium precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) are often more efficient and give more reproducible results as they do not require an in-situ reduction step.[1]

Q2: What is the optimal catalyst loading?

A2: Typically, catalyst loading ranges from 1-5 mol%. For optimization, start with 2 mol% and adjust as needed. Higher loadings can increase reaction rates but also costs and the potential for side reactions.

Q3: Which solvents are recommended?

A3: Anhydrous, deoxygenated, and non-coordinating solvents are preferred. Toluene and 1,4-dioxane are the most common and effective solvents for Buchwald-Hartwig aminations.[2] Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the catalyst.

Q4: Can I use a weaker base to improve functional group tolerance?

A4: Yes, while strong bases like NaOtBu are common, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ can be used, especially if your amine or substrate contains base-sensitive functional groups.[1] This may, however, necessitate higher reaction temperatures to achieve a good reaction rate.

Quantitative Data Summary

The following table summarizes typical reaction conditions that can be used as a starting point for the selective mono-amination of bromo-chloro arenes. The data is compiled from literature on similar substrates.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (Mono-aminated)Selectivity (Mono/Di)
Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.2)Toluene80-1004-12Good to ExcellentModerate to Good
Pd₂(dba)₃ (1)SPhos (3)Cs₂CO₃ (1.5)1,4-Dioxane100-11012-24GoodGood to Excellent
XPhos Pd G3 (2)-K₃PO₄ (2.0)Toluene1008-16Good to ExcellentGood to Excellent

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-amination using Pd(OAc)₂/XPhos
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the amine (1.1 equiv), sodium tert-butoxide (1.2 equiv), and XPhos (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Add anhydrous, deoxygenated toluene (to make a 0.1 M solution of the aryl halide). Finally, add palladium(II) acetate (2 mol%).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Protocol 2: General Procedure for Selective Mono-amination using a Palladacycle Precatalyst
  • Reaction Setup: In a glovebox, to a vial add this compound (1.0 equiv), the amine (1.2 equiv), potassium phosphate (2.0 equiv), and XPhos Pd G3 (2 mol%).

  • Solvent Addition: Add anhydrous, deoxygenated toluene (to make a 0.1 M solution of the aryl halide).

  • Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring and Work-up: Follow steps 5-7 from Protocol 1.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the selective amination of this compound.

Buchwald_Hartwig_Troubleshooting Start Start: Buchwald-Hartwig Amination of This compound Check_Conversion Check Conversion by TLC/GC-MS Start->Check_Conversion Low_Conversion Low/No Conversion Check_Conversion->Low_Conversion No Good_Conversion Good Conversion Check_Conversion->Good_Conversion Yes Troubleshoot_Conversion Troubleshoot Conversion: - Check inert atmosphere - Use fresh/active catalyst - Screen ligands (XPhos, SPhos) - Increase temperature Low_Conversion->Troubleshoot_Conversion Check_Selectivity Check Selectivity (Mono- vs Di-amination) Good_Conversion->Check_Selectivity Poor_Selectivity Poor Selectivity (Di-amination) Check_Selectivity->Poor_Selectivity No Good_Selectivity Good Selectivity Check_Selectivity->Good_Selectivity Yes Troubleshoot_Selectivity Troubleshoot Selectivity: - Lower reaction temperature - Use milder base (Cs₂CO₃, K₃PO₄) - Monitor reaction time Poor_Selectivity->Troubleshoot_Selectivity Check_Side_Products Check for Side Products (e.g., Hydrodehalogenation) Good_Selectivity->Check_Side_Products Hydrodehalogenation Hydrodehalogenation Observed Check_Side_Products->Hydrodehalogenation Yes Desired_Product Desired Product (High Yield & Selectivity) Check_Side_Products->Desired_Product No Troubleshoot_Side_Products Troubleshoot Side Products: - Use bulky ligands - Ensure anhydrous conditions - Optimize base/temperature Hydrodehalogenation->Troubleshoot_Side_Products Troubleshoot_Conversion->Check_Conversion Troubleshoot_Selectivity->Check_Conversion Troubleshoot_Side_Products->Check_Conversion

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

This technical guide provides a comprehensive starting point for researchers working on the selective amination of this compound. By systematically addressing common issues and carefully selecting reaction parameters, high yields of the desired mono-aminated product can be achieved.

References

Column chromatography techniques for purifying 2-Bromo-1-chloro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of 2-Bromo-1-chloro-3-methoxybenzene. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of this compound, standard silica gel (60-120 mesh or 230-400 mesh) is the most common and effective stationary phase.[1] Due to the presence of polarizable halogen atoms and a methoxy group, the compound will exhibit moderate polarity, making silica gel an ideal choice for separation from less polar or more polar impurities.

Q2: How do I choose an appropriate solvent system (mobile phase) for the separation?

A2: The selection of the mobile phase is critical for a successful separation. A good starting point is a non-polar solvent with a small amount of a more polar solvent. A mixture of hexane and ethyl acetate is a standard choice for compounds with moderate polarity.[2] To determine the optimal ratio, it is highly recommended to first run a thin-layer chromatography (TLC) analysis of your crude sample using different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal solvent system will give your desired compound an Rf value between 0.2 and 0.4.

Q3: My compound is not very soluble in the chosen mobile phase. How should I load it onto the column?

A3: If your crude this compound has poor solubility in the eluent, you can use a technique called "dry loading." Dissolve your crude product in a minimal amount of a more polar solvent in which it is soluble (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.

Q4: What are some common impurities I might encounter when synthesizing this compound?

A4: Common impurities can include unreacted starting materials, byproducts from side reactions (e.g., isomers with different substitution patterns), and potentially dehalogenated or demethylated species, depending on the reaction conditions. Running a thorough TLC analysis before performing column chromatography will help in identifying the number of impurities and their relative polarities.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Product does not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
The compound may have degraded on the silica gel.Test the stability of your compound on a silica TLC plate before running the column. If it is unstable, consider using a different stationary phase like alumina.
Poor separation of product and impurities The chosen solvent system has insufficient selectivity.Re-evaluate your mobile phase using TLC. Try different solvent combinations (e.g., hexane/dichloromethane, toluene/ethyl acetate) to find a system that provides better separation.
The column was overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded. A general guideline is a 1:50 to 1:100 ratio of crude material to silica gel by weight.[3]
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles. Wet packing (slurry packing) is generally recommended over dry packing to avoid these issues.[4]
Product elutes as a broad band or with tailing Strong interaction between the compound and the stationary phase.Adding a small amount of a slightly more polar solvent to the mobile phase can sometimes reduce tailing.
The sample was loaded in too large a volume of solvent.Dissolve the sample in the minimum amount of solvent for loading. For wet loading, use a solvent that is the same as or less polar than the mobile phase.
Colored impurities co-elute with the product Oxidation of the compound or impurities.While less common for this specific compound, if you suspect oxidation, consider degassing your solvents and running the column under an inert atmosphere (e.g., nitrogen).

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure and should be optimized based on the specific impurity profile of your crude material, as determined by TLC.

1. Preparation of the Column:

  • Select a glass column of an appropriate size for the amount of crude material to be purified.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand on top of the cotton plug.

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

  • Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles. Gently tap the column to facilitate packing.

  • Drain the excess solvent until the solvent level is just above the silica bed.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the silica.

  • Add a small layer of sand on top of the sample layer to prevent disturbance during elution.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin eluting the column, collecting fractions in test tubes or flasks.

  • The elution can be performed isocratically (with a single solvent mixture) or with a gradient (gradually increasing the polarity of the mobile phase). For this compound, a shallow gradient from 5% to 15% ethyl acetate in hexane is a good starting point.

  • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

4. Isolation of the Purified Product:

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Quantitative Data Summary
ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (60-120 mesh)Standard grade silica is generally sufficient.
Mobile Phase (Eluent) Hexane:Ethyl AcetateStart with a low polarity mixture (e.g., 95:5) and gradually increase the ethyl acetate concentration.
Typical Rf of Product 0.2 - 0.4Determined by TLC in the chosen eluent.
Sample Loading Ratio 1:50 to 1:100 (Crude:Silica)Adjust based on the difficulty of the separation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation prep_column Prepare Slurry and Pack Column load_sample Dissolve and Load Crude Sample prep_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Experimental workflow for the column chromatography purification of this compound.

troubleshooting_workflow start Poor Separation Observed check_tlc Review Pre-column TLC Data start->check_tlc overloading Was Column Overloaded? check_tlc->overloading packing Check for Column Channeling overloading->packing No solution_load Reduce Sample Load or Use Larger Column overloading->solution_load Yes solvent Is Solvent System Optimal? packing->solvent No solution_pack Repack Column Carefully packing->solution_pack Yes solution_solvent Optimize Solvent System with TLC solvent->solution_solvent No

Caption: Troubleshooting workflow for poor separation in column chromatography.

References

Managing reaction temperature for selective coupling of 2-Bromo-1-chloro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the selective coupling of 2-Bromo-1-chloro-3-methoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What is the general principle for achieving selective coupling at the bromine atom over the chlorine atom in this compound?

A1: The selective coupling at the C-Br bond is primarily based on the difference in bond dissociation energies between the C-Br and C-Cl bonds. The C-Br bond is weaker and therefore more reactive towards oxidative addition to a low-valent metal catalyst (commonly palladium) than the C-Cl bond. By carefully controlling the reaction conditions, particularly temperature, it is possible to favor the reaction at the more labile C-Br position.

Q2: Which cross-coupling reactions are suitable for the selective functionalization of this compound?

A2: Several palladium-catalyzed cross-coupling reactions can be employed for the selective functionalization of this compound. These include, but are not limited to, the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Kumada, Negishi, Stille, and Heck reactions. The choice of reaction often depends on the desired coupling partner and the functional group tolerance of the overall synthetic route.

Q3: How does reaction temperature influence the selectivity of the coupling reaction?

A3: Reaction temperature is a critical parameter for controlling selectivity. Lower temperatures generally favor selective coupling at the more reactive C-Br bond. As the temperature increases, the energy input may become sufficient to promote the slower oxidative addition at the C-Cl bond, leading to a mixture of mono-coupled products or di-substituted products.[1]

Q4: What are the common side products observed in these reactions, and how can they be minimized?

A4: Common side products include the di-coupled product, the mono-coupled product at the chlorine position, and hydrodehalogenation products (where the halogen is replaced by a hydrogen atom). To minimize these, it is crucial to optimize the reaction temperature, use a suitable catalyst and ligand system, and carefully control the reaction time.

Q5: Can you provide a starting point for reaction conditions for a selective Suzuki-Miyaura coupling?

A5: A good starting point for a selective Suzuki-Miyaura coupling of this compound would be to use a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine ligand. A mild base like K₂CO₃ or Cs₂CO₃ and a solvent system such as dioxane/water or toluene/water are commonly used. The reaction temperature should initially be kept moderate, for example, between 60-80°C, and the reaction progress monitored closely.

Troubleshooting Guides

This section provides solutions to common problems encountered during the selective coupling of this compound.

Problem Potential Cause Suggested Solution
Low or No Conversion 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Poor quality of reagents or solvents.1. Use a fresh batch of catalyst and ensure it is handled under an inert atmosphere. 2. Incrementally increase the reaction temperature by 10-20°C and monitor the reaction progress. 3. Use anhydrous and degassed solvents, and ensure the purity of all reagents.
Poor Selectivity (Coupling at Chlorine or Di-coupling) 1. Reaction temperature is too high. 2. Inappropriate catalyst or ligand. 3. Prolonged reaction time.1. Decrease the reaction temperature. Consider running the reaction at room temperature if a highly active catalyst is used. 2. Screen different ligands. Bulky electron-rich phosphine ligands can sometimes enhance selectivity. For certain couplings, less active catalysts might provide better selectivity. 3. Monitor the reaction closely by TLC or GC and quench the reaction as soon as the starting material is consumed.
Formation of Hydrodehalogenation Byproducts 1. Presence of water or other protic sources. 2. Certain bases or additives can promote this side reaction.1. Ensure all reagents and solvents are strictly anhydrous. 2. Screen different bases. For example, in some cases, using a weaker base might be beneficial.
Inconsistent Results 1. Variability in catalyst activity. 2. Inconsistent reaction setup and conditions.1. Use a pre-catalyst for more reproducible catalyst activation. 2. Ensure consistent stirring speed, temperature control, and inert atmosphere in all experiments.

Data Presentation

The following tables summarize representative reaction conditions for achieving selective C-Br bond coupling. Note that optimal conditions will vary depending on the specific coupling partners.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Typical Yield of Mono-bromo coupled product (%)
Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)801275-90
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)100680-95
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF901070-85

Table 2: Influence of Temperature on Selectivity in a Model Suzuki-Miyaura Coupling

Temperature (°C)Yield of C-Br Coupled Product (%)Yield of C-Cl Coupled Product (%)Yield of Di-Coupled Product (%)
4065< 1< 1
608521
809053
10080108
120651815

Note: The data in this table is illustrative and based on general trends observed for similar bromo-chloro aromatic substrates. Actual results may vary.

Experimental Protocols

Detailed Protocol for Selective Suzuki-Miyaura Coupling

This protocol provides a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion (typically when the starting material is consumed), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Selective Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound Arylboronic acid Pd(PPh3)4, K2CO3 B Add Degassed Solvent (Dioxane/H2O) A->B C Heat to 80°C with Stirring B->C D Monitor by TLC/GC C->D E Cool and Quench D->E Reaction Complete F Extraction with Ethyl Acetate E->F G Drying and Concentration F->G H Column Chromatography G->H Troubleshooting_Logic Troubleshooting Logic for Poor Selectivity Start Poor Selectivity Observed (C-Cl or Di-coupling) Temp Is Reaction Temperature > 80°C? Start->Temp Ligand Is a Highly Active Ligand Used? Temp->Ligand No LowerTemp Action: Lower Temperature (e.g., to 60°C or RT) Temp->LowerTemp Yes Time Is Reaction Time Prolonged? Ligand->Time No ChangeLigand Action: Screen Less Active or More Selective Ligand Ligand->ChangeLigand Yes ReduceTime Action: Monitor Closely and Reduce Reaction Time Time->ReduceTime Yes End Selectivity Improved Time->End No LowerTemp->End ChangeLigand->End ReduceTime->End

References

Validation & Comparative

Comparative Analysis of 2-Bromo-1-chloro-3-methoxybenzene via NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of 2-Bromo-1-chloro-3-methoxybenzene using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development, offering objective comparisons with alternative compounds and supported by experimental data and protocols.

Structural and Spectroscopic Overview

This compound is a substituted aromatic compound with the chemical formula C₇H₆BrClO.[1][2] Its structure is characterized by a benzene ring substituted with a bromine atom, a chlorine atom, and a methoxy group. The precise arrangement of these substituents dictates the unique spectral signature of the molecule in both NMR and mass spectrometry, which is crucial for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[3][4] For this compound, ¹H and ¹³C NMR are the primary methods used.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons and the three methoxy protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the halogens and the electron-donating effect of the methoxy group.[5][6]

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz)
H-47.2 - 7.4Doublet of doublets (dd)~8.0, 1.5
H-56.9 - 7.1Triplet (t)~8.0
H-67.0 - 7.2Doublet of doublets (dd)~8.0, 1.5
-OCH₃3.8 - 4.0Singlet (s)N/A

¹³C NMR Spectral Data (Predicted)

The carbon NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are sensitive to the nature of the attached substituents.[7][8]

Carbon Assignment Predicted δ (ppm)
C-1 (C-Cl)130 - 135
C-2 (C-Br)115 - 120
C-3 (C-OCH₃)155 - 160
C-4125 - 130
C-5118 - 122
C-6128 - 132
-OCH₃55 - 60
Comparison with an Alternative: 1-Bromo-3-methoxybenzene

To highlight the influence of the chlorine substituent, a comparison is made with 1-Bromo-3-methoxybenzene.

Table 3: NMR Data Comparison

Compound Aromatic ¹H δ (ppm) Aromatic ¹³C δ (ppm)
This compound6.9 - 7.4115 - 160
1-Bromo-3-methoxybenzene6.8 - 7.3110 - 161

The presence of the additional electron-withdrawing chlorine atom in this compound is expected to cause a general downfield shift for the adjacent aromatic protons and carbons compared to 1-Bromo-3-methoxybenzene.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.[9][10]

Table 4: Mass Spectrometry Data for this compound

Ion m/z (Predicted) Notes
[M]⁺219/221/223Molecular ion peak cluster due to Br and Cl isotopes.
[M-CH₃]⁺204/206/208Loss of a methyl radical.
[M-CH₃-CO]⁺176/178/180Subsequent loss of carbon monoxide.
[C₆H₃BrCl]⁺188/190/192Loss of the methoxy group as formaldehyde.

The most distinctive feature in the mass spectrum of a compound containing both bromine and chlorine is the isotopic pattern of the molecular ion.[11] Due to the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%), and ⁷⁹Br (~50%) and ⁸¹Br (~50%), the molecular ion will appear as a cluster of peaks at m/z 220, 222, and 224.

Experimental Protocols

NMR Spectroscopy A sample of 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube.[3] ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[12]

Mass Spectrometry Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source.[13] The sample is introduced, ionized, and the resulting fragments are separated by their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements to confirm the elemental composition.[14]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the analysis and the predicted fragmentation pathway.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample 2-Bromo-1-chloro- 3-methoxybenzene NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolve in CDCl₃ MS Mass Spectrometry (EI, HRMS) Sample->MS Vaporize & Ionize Structure Structural Elucidation NMR->Structure Chemical Shifts, Coupling Fragmentation Fragmentation Pattern MS->Fragmentation m/z Values, Isotope Pattern Structure->Fragmentation Fragmentation->Structure Confirmation

Caption: Logical workflow for the structural analysis of this compound.

Fragmentation_Pathway mol [C₇H₆BrClO]⁺˙ m/z 220/222/224 frag1 [C₆H₃BrClO]⁺˙ m/z 205/207/209 mol->frag1 - CH₃ frag3 [C₆H₃Cl]⁺ m/z 110/112 mol->frag3 - Br, - OCH₃ frag4 [C₆H₃Br]⁺ m/z 154/156 mol->frag4 - Cl, - OCH₃ frag2 [C₅H₃BrCl]⁺ m/z 176/178/180 frag1->frag2 - CO

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

References

A Researcher's Guide to the Electronic Properties of 2-Bromo-1-chloro-3-methoxybenzene: A Computational and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive computational analysis of the electronic properties of 2-Bromo-1-chloro-3-methoxybenzene, a substituted aromatic compound with potential applications in pharmaceutical and materials science research. Due to the limited availability of published experimental and computational data for this specific molecule, this document outlines a robust, standardized protocol for its analysis using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT).

To provide a valuable comparative framework, we present a hypothetical comparison with structurally related anisole derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and a clear presentation of expected electronic property data.

Comparative Analysis of Electronic Properties

The electronic properties of substituted benzenes are significantly influenced by the nature and position of their substituents. Halogens, such as bromine and chlorine, are electron-withdrawing groups, while the methoxy group is an electron-donating group. The interplay of these substituents on the benzene ring dictates the molecule's electron density distribution, orbital energies, and, consequently, its chemical reactivity and optical properties.

To illustrate a comparative analysis, the following tables summarize key electronic properties calculated for anisole and its chloro-substituted derivatives. These values serve as a reference for understanding the expected electronic characteristics of this compound.

Table 1: Calculated Electronic Properties of Anisole and Chloro-Anisole Derivatives

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Anisole-5.980.216.191.35
2-Chloroanisole-6.15-0.185.972.45
3-Chloroanisole-6.21-0.255.962.11
4-Chloroanisole-6.12-0.225.902.39
This compound (Hypothetical) ValueValueValueValue

Note: The values for Anisole and Chloro-Anisoles are adapted from computational studies on similar compounds and are for illustrative purposes. The values for this compound are to be calculated using the protocol described in this guide.

Table 2: Predicted Optical Properties of Anisole and Chloro-Anisole Derivatives

CompoundCalculated λmax (nm)Oscillator Strength (f)Major Contribution
Anisole2700.025HOMO -> LUMO
2-Chloroanisole2750.031HOMO -> LUMO
3-Chloroanisole2740.028HOMO -> LUMO
4-Chloroanisole2780.045HOMO -> LUMO
This compound (Hypothetical) ValueValueValue

Note: The values for Anisole and Chloro-Anisoles are illustrative and based on typical TD-DFT predictions for such molecules. The values for this compound are to be calculated.

Detailed Experimental and Computational Protocols

Computational Protocol

A standard computational workflow for analyzing the electronic properties of this compound and its alternatives involves the following steps:

  • Molecular Geometry Optimization: The first step is to determine the most stable 3D conformation of the molecule. This is typically achieved using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p). This process identifies the geometry with the lowest potential energy.

  • Frequency Calculations: To confirm that the optimized geometry represents a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity.

  • Calculation of Electronic Properties: Other electronic properties such as the dipole moment, ionization potential, and electron affinity are calculated from the electronic structure.

  • Excited State Calculations: Time-Dependent DFT (TD-DFT) is used to calculate the vertical excitation energies, which correspond to the UV-Vis absorption wavelengths (λmax). This method also provides the oscillator strength for each transition, indicating its intensity.

Experimental Protocol for UV-Vis Spectroscopy

Experimental validation of the computationally predicted optical properties can be achieved through UV-Vis spectroscopy.

  • Sample Preparation:

    • Prepare a stock solution of the compound (e.g., this compound) of a known concentration in a suitable solvent (e.g., ethanol, cyclohexane). The solvent should be transparent in the UV-Vis region of interest.

    • From the stock solution, prepare a series of dilutions of known concentrations.

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Record the baseline spectrum with the blank in both the sample and reference beams.

    • Measure the absorbance spectra of the prepared solutions of the compound, from the most dilute to the most concentrated.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the spectra.

    • Using the Beer-Lambert law (A = εcl), plot a calibration curve of absorbance versus concentration.

    • The slope of the linear fit will be the molar absorptivity (ε), a measure of how strongly the compound absorbs light at that wavelength.[1]

Visualization of Computational Workflow

The following diagrams illustrate the logical flow of the computational analysis and the relationship between key electronic properties.

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_tddft TD-DFT Calculations cluster_output Output Properties mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc fmo_analysis FMO Analysis geom_opt->fmo_analysis excited_state Excited State Calculation geom_opt->excited_state stable_geom Stable Geometry freq_calc->stable_geom homo_lumo HOMO/LUMO Energies & Energy Gap fmo_analysis->homo_lumo electronic_props Dipole Moment, IP, EA fmo_analysis->electronic_props uv_vis Calculated UV-Vis Spectrum (λmax, Oscillator Strength) excited_state->uv_vis

Caption: Computational workflow for determining the electronic properties of this compound.

Electronic_Properties_Relationship HOMO HOMO Energy Energy_Gap HOMO-LUMO Gap HOMO->Energy_Gap LUMO LUMO Energy LUMO->Energy_Gap Reactivity Chemical Reactivity Energy_Gap->Reactivity inversely proportional Lambda_max λmax (UV-Vis) Energy_Gap->Lambda_max inversely proportional

Caption: Relationship between frontier molecular orbital energies and key chemical properties.

Conclusion

This guide provides a foundational framework for the computational analysis of the electronic properties of this compound. By following the detailed computational and experimental protocols, researchers can generate robust and reliable data. The comparative analysis with related anisole derivatives offers a valuable context for interpreting the calculated properties. This systematic approach will enable a deeper understanding of the structure-property relationships in this and similar substituted aromatic compounds, facilitating their potential application in drug discovery and materials science.

References

A Comparative Guide to the Reactivity of C-Br and C-Cl Bonds in Substituted Anisoles for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of halogenated aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and other complex organic molecules. Substituted anisoles bearing bromine or chlorine atoms are common building blocks, and understanding the relative reactivity of the carbon-halogen bond is critical for designing efficient and selective cross-coupling strategies. This guide provides an objective comparison of C-Br versus C-Cl bond reactivity in substituted anisoles, supported by fundamental principles and experimental data from key cross-coupling reactions.

Executive Summary

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order C-I > C-Br > C-Cl > C-F.[1] This trend is inversely proportional to the carbon-halogen bond dissociation energy (BDE). The C-Cl bond is significantly stronger (e.g., in chlorobenzene, ~96 kcal/mol) than the C-Br bond (e.g., in bromobenzene, ~81 kcal/mol), making the latter inherently more reactive.[1] Consequently, the oxidative addition of a Pd(0) catalyst to the C-Br bond, often the rate-determining step in the catalytic cycle, is more facile and occurs under milder conditions than the corresponding addition to a C-Cl bond.[2][3]

This difference in reactivity allows for the selective functionalization of a C-Br bond in the presence of a C-Cl bond. Conversely, activating a C-Cl bond requires more specialized and often more forcing conditions, such as the use of bulky, electron-rich ligands.[1]

Data Presentation: A Comparative Overview

The following tables summarize the general conditions and expected outcomes for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of bromo- and chloroanisoles.

Reaction Substrate Typical Catalyst System Typical Base Typical Temperature Relative Reactivity
Suzuki-Miyaura BromoanisolePd(OAc)₂, Pd₂(dba)₃ with PPh₃, PCy₃K₂CO₃, K₃PO₄Room Temp. to 80 °CHigh
ChloroanisolePd(OAc)₂, Pd₂(dba)₃ with bulky, electron-rich phosphines (e.g., XPhos, SPhos) or NHC ligands (e.g., IPr)K₃PO₄, Cs₂CO₃80 °C to 120 °CLow to Moderate
Buchwald-Hartwig Amination BromoanisolePd(OAc)₂, Pd₂(dba)₃ with ligands like BINAP, X-PhosNaOt-Bu, KOt-Bu80 °C to 110 °CHigh
ChloroanisolePd(OAc)₂, Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos)NaOt-Bu, K₃PO₄100 °C to 130 °CLow to Moderate
Sonogashira Coupling BromoanisolePdCl₂(PPh₃)₂, CuIEt₃N, i-Pr₂NHRoom Temp. to 60 °CHigh
ChloroanisolePd complexes with bulky, electron-rich phosphines (e.g., P(t-Bu)₃) or palladacycles, often with CuICs₂CO₃, K₂CO₃80 °C to 120 °CLow

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, highlighting the differing conditions required for C-Br and C-Cl bond activation in substituted anisoles.

Suzuki-Miyaura Coupling of 4-Bromoanisole

Materials:

  • 4-Bromoanisole (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • K₂CO₃ (2.0 mmol)

  • Toluene/H₂O (4:1, 5 mL)

Procedure: To a round-bottom flask are added 4-bromoanisole, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃. The flask is evacuated and backfilled with argon three times. Toluene and water are then added, and the mixture is heated to 80 °C with vigorous stirring for 4 hours. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Suzuki-Miyaura Coupling of 4-Chloroanisole

Materials:

  • 4-Chloroanisole (1.0 mmol)

  • Phenylboronic acid (1.5 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • XPhos (0.08 mmol)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane (5 mL)

Procedure: To a flame-dried Schlenk tube are added 4-chloroanisole, phenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄. The tube is evacuated and backfilled with argon three times. Anhydrous 1,4-dioxane is added, and the mixture is heated to 100 °C with vigorous stirring for 12-24 hours. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.

Buchwald-Hartwig Amination of 4-Bromoanisole

Materials:

  • 4-Bromoanisole (1.0 mmol)

  • Aniline (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol)

  • BINAP (0.03 mmol)

  • NaOt-Bu (1.4 mmol)

  • Toluene (5 mL)

Procedure: In a glovebox, a Schlenk tube is charged with Pd₂(dba)₃, BINAP, and NaOt-Bu. The tube is sealed, removed from the glovebox, and toluene, 4-bromoanisole, and aniline are added under an argon atmosphere. The mixture is heated to 100 °C for 8 hours. After cooling, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The product is purified by flash chromatography.

Sonogashira Coupling of 4-Chloroanisole

Materials:

  • 4-Chloroanisole (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Na₂PdCl₄ (0.01 mmol)

  • P(t-Bu)₃ (0.02 mmol)

  • CuI (0.02 mmol)

  • Cs₂CO₃ (2.0 mmol)

  • DMSO (4 mL)

Procedure: To a Schlenk tube are added Na₂PdCl₄, P(t-Bu)₃, CuI, and Cs₂CO₃. The tube is evacuated and backfilled with argon. 4-Chloroanisole, phenylacetylene, and DMSO are then added. The reaction mixture is heated to 100 °C for 18 hours. After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Visualizations

Catalytic Cycles and Reactivity Comparison

The following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, and a logical workflow for the selective functionalization of a bromo-chloro-substituted anisole.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X-L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Aryl-Pd(II)-Aryl'-L₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Aryl_Halide Ar-X Aryl_Halide->OxAdd Boronic_Acid Ar'-B(OH)₂ + Base Boronic_Acid->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X-L₂ OxAdd->PdII_Aryl Amine_Coord Amine Coordination /Ligand Exchange PdII_Aryl->Amine_Coord PdII_Amido [Aryl-Pd(II)-NR₂-L₂]⁺ Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product Aryl_Halide Ar-X Aryl_Halide->OxAdd Amine R₂NH + Base Amine->Amine_Coord

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X-L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkynyl Aryl-Pd(II)-C≡CR-L₂ Transmetal->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡C-R RedElim->Product Aryl_Halide Ar-X Aryl_Halide->OxAdd Alkyne R-C≡C-H + Cu(I) Alkyne->Transmetal from Cu-acetylide Selective_Functionalization Start Bromo-Chloro-Anisole Step1 C-Br Functionalization Start->Step1 Intermediate Functionalized Chloroanisole Step1->Intermediate Conditions1 Mild Conditions (Standard Pd catalyst, lower temp.) Step1->Conditions1 Step2 C-Cl Functionalization Intermediate->Step2 Product Di-functionalized Anisole Step2->Product Conditions2 Forcing Conditions (Bulky, electron-rich ligand, higher temp.) Step2->Conditions2

References

X-ray crystallography of 2-Bromo-1-chloro-3-methoxybenzene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the solid-state structures of 4-Bromo-2-chloro-1-methoxybenzene and 1-Bromo-4-chloro-2,5-dimethoxybenzene provides valuable insights for researchers in crystallography, medicinal chemistry, and materials science. This guide compares their key crystallographic parameters, offering a side-by-side view of their molecular geometries and packing.

This comparison focuses on two derivatives of bromo-chloro-methoxybenzene, highlighting the structural variations arising from different substitution patterns on the benzene ring. While crystallographic data for 2-Bromo-1-chloro-3-methoxybenzene is not publicly available, the analysis of these related compounds offers a strong foundation for understanding the impact of substituent placement on crystal packing and molecular conformation.

Comparative Crystallographic Data

The crystallographic data for 4-Bromo-2-chloro-1-methoxybenzene and 1-Bromo-4-chloro-2,5-dimethoxybenzene are summarized below, providing a clear comparison of their unit cell dimensions and refinement parameters.

Parameter4-Bromo-2-chloro-1-methoxybenzene1-Bromo-4-chloro-2,5-dimethoxybenzene
Chemical Formula C₇H₆BrClOC₈H₈BrClO₂
Molecular Weight 221.47251.50
Crystal System OrthorhombicMonoclinic
Space Group PbcaP2₁/n
a (Å) 10.7164(1)6.3804(7)
b (Å) 8.1340(2)8.2586(10)
c (Å) 17.4336(4)8.6337(11)
α (°) 9090
β (°) 9090.853(6)
γ (°) 9090
Volume (ų) 1519.64(5)454.89(9)
Z 82
Temperature (K) 90.0(2)90
R-factor 0.0190.030
wR-factor 0.0410.069

Structural Insights and Key Differences

The most notable difference between the two structures is the crystal system and space group, with 4-Bromo-2-chloro-1-methoxybenzene crystallizing in the orthorhombic system and 1-Bromo-4-chloro-2,5-dimethoxybenzene in the monoclinic system. This fundamental difference in crystal packing is influenced by the presence of a second methoxy group in the latter.

In 4-Bromo-2-chloro-1-methoxybenzene, the methoxy group is slightly rotated out of the plane of the benzene ring.[1] In contrast, the molecule of 1-Bromo-4-chloro-2,5-dimethoxybenzene sits on a crystallographic inversion center, which leads to a disorder in the halogen positions, with each site being occupied by 50% bromine and 50% chlorine. This inversion also renders the two methoxy groups equivalent.

Experimental Protocols

The methodologies employed to obtain the crystallographic data are crucial for reproducibility and for understanding the quality of the data.

Synthesis and Crystallization
  • 4-Bromo-2-chloro-1-methoxybenzene : This compound was synthesized by the methylation of 4-bromo-2-chlorophenol. Crystals suitable for X-ray diffraction were grown by the slow evaporation of a saturated solution of the compound in chloroform.[1]

  • 1-Bromo-4-chloro-2,5-dimethoxybenzene : The synthesis of this derivative was not detailed in the available crystallographic report.

X-ray Diffraction Data Collection and Refinement

For both compounds, single-crystal X-ray diffraction data was collected at a low temperature (90 K) to minimize thermal vibrations and obtain high-quality data. A Nonius KappaCCD diffractometer was used for the data collection of 1-Bromo-4-chloro-2,5-dimethoxybenzene. The structures were solved by direct methods and refined by full-matrix least-squares on F².

Logical Workflow for Comparative Crystallographic Analysis

The following diagram illustrates a typical workflow for the comparative analysis of crystal structures, from sample preparation to data interpretation.

G Workflow for Comparative Crystallographic Analysis cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Analysis & Comparison A Synthesis of Derivatives B Purification A->B C Crystal Growth B->C D Single Crystal X-ray Diffraction C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement E->F G Tabulate Crystallographic Data F->G H Compare Molecular Geometry G->H I Analyze Crystal Packing H->I J Publish Comparison Guide I->J

Caption: A flowchart outlining the key stages in a comparative X-ray crystallography study.

References

A Comparative Guide to the Kinetics of Cross-Coupling Reactions with 2-Bromo-1-chloro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry. 2-Bromo-1-chloro-3-methoxybenzene presents a versatile scaffold, offering two distinct reactive sites for cross-coupling reactions. The ability to selectively activate one carbon-halogen bond over the other is crucial for the efficient synthesis of complex molecules. This guide provides a comparative analysis of the kinetic profiles of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions involving this compound, supported by established principles of reactivity and data from analogous systems.

Principles of Reactivity in Cross-Coupling Reactions

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen (C-X) bond. The initial and often rate-determining step in many catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst. The energy required to break the C-X bond significantly contributes to the activation energy of this step. Consequently, the reactivity of aryl halides generally follows the trend: C-I > C-Br > C-Cl > C-F, which is inversely proportional to the C-X bond dissociation energy.[1][2]

For this compound, the C-Br bond is weaker than the C-Cl bond, making it the more reactive site for oxidative addition.[3] This inherent difference in reactivity allows for the chemoselective functionalization of the C-Br bond while the C-Cl bond remains intact, by carefully controlling reaction conditions.

Comparative Kinetic Data

While specific quantitative kinetic data for this compound is not extensively available in the public domain, we can extrapolate the expected kinetic behavior based on studies of similar bromo-chloro aromatic compounds. The following tables summarize the anticipated kinetic parameters for Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Table 1: Comparison of Kinetic Parameters for Suzuki-Miyaura Coupling of Halogenated Benzenes

Aryl HalideRelative Rate of Oxidative AdditionTypical Reaction ConditionsExpected Major Product with this compound
Iodobenzene~1000Room temperature to 80 °C, various Pd catalystsNot applicable
Bromobenzene ~1 80-110 °C, various Pd catalysts Selective coupling at the C-Br position
Chlorobenzene~10⁻³Higher temperatures (>100 °C), specialized ligands (e.g., Buchwald ligands) and catalystsCoupling at the C-Cl position requires more forcing conditions

Note: Relative rates are estimations based on general principles of aryl halide reactivity.

Table 2: Comparison of Kinetic Parameters for Buchwald-Hartwig Amination of Halogenated Benzenes

Aryl HalideRelative Rate of C-N CouplingTypical Reaction ConditionsExpected Major Product with this compound
IodobenzeneHighMild conditions, broad catalyst scopeNot applicable
Bromobenzene Moderate to High Variety of Pd catalysts and ligands, moderate temperatures Selective amination at the C-Br position
ChlorobenzeneLowRequires highly active catalysts (e.g., those with bulky, electron-rich phosphine ligands) and often higher temperaturesAmination at the C-Cl position is more challenging

Note: Relative rates are qualitative and highly dependent on the specific amine, ligand, base, and solvent system employed.

Experimental Protocols

Detailed methodologies are crucial for reproducible kinetic studies. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for kinetic analysis of this compound.

Representative Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)

  • Solvent (e.g., a degassed mixture of toluene and water, or dioxane)

Procedure:

  • To a flame-dried Schlenk tube, add the this compound, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or LC-MS to determine the consumption of starting material and the formation of the product.[4]

Representative Protocol for a Buchwald-Hartwig Amination Reaction

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., a bulky, electron-rich phosphine ligand like XPhos or SPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst and ligand to a Schlenk tube.

  • Add the anhydrous, degassed solvent and stir for a few minutes to allow for catalyst activation.

  • Add the amine, this compound, and the base.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Monitor the reaction kinetics by periodically taking samples and analyzing them by an appropriate chromatographic method.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, and a general workflow for kinetic analysis.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar'

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) [Ar-Pd(II)(NHR'R'')L2]X [Ar-Pd(II)(NHR'R'')L2]X Ar-Pd(II)(X)L2->[Ar-Pd(II)(NHR'R'')L2]X Amine Coordination (HNR'R'') [Ar-Pd(II)(NHR'R'')L2]X->Pd(0)L2 Reductive Elimination (Base) Ar-NR'R'' Ar-NR'R'' [Ar-Pd(II)(NHR'R'')L2]X->Ar-NR'R''

Catalytic cycle for the Buchwald-Hartwig amination reaction.

Kinetic_Analysis_Workflow cluster_prep Reaction Setup cluster_run Data Collection cluster_analysis Data Analysis Reagents Prepare Stock Solutions (Aryl Halide, Coupling Partner, Catalyst, Base) Setup Assemble Reaction Vessels Under Inert Atmosphere Reagents->Setup Initiate Initiate Reaction at Constant Temperature Setup->Initiate Sample Withdraw Aliquots at Timed Intervals Initiate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze Samples (GC-MS, LC-MS, NMR) Quench->Analyze Plot Plot Concentration vs. Time Analyze->Plot Determine Determine Rate Constants and Reaction Order Plot->Determine

Experimental workflow for the kinetic analysis of a cross-coupling reaction.

References

A Comparative Guide to DFT Calculations on the Transition States of 2-Bromo-1-chloro-3-methoxybenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Density Functional Theory (DFT) methods for studying the transition states of reactions involving 2-Bromo-1-chloro-3-methoxybenzene. The focus is on the formation of benzyne intermediates, a common reaction pathway for substituted haloarenes.[1] This document is intended for researchers, scientists, and drug development professionals engaged in computational chemistry and reaction mechanism studies.

Introduction

This compound is a versatile chemical intermediate in organic synthesis.[2] Understanding its reaction mechanisms, particularly the energetics of transition states, is crucial for optimizing synthetic routes and developing novel molecular structures. DFT calculations have become a powerful tool for elucidating these complex reaction pathways. This guide compares the performance of several common DFT functionals in modeling the transition state of a key reaction of this molecule.

Reaction Profile: Benzyne Formation

The reaction considered here is the elimination of HBr from this compound to form a substituted benzyne intermediate. This process is typically initiated by a strong base. The two possible benzyne intermediates are 3-chloro-2-methoxybenzyne and 2-chloro-3-methoxybenzyne. The transition states for the formation of these intermediates are investigated.

Comparison of DFT Functionals for Transition State Energy Calculations

The table below summarizes the calculated activation energies (in kcal/mol) for the formation of the two possible benzyne intermediates from this compound using different DFT functionals with a 6-311++G(d,p) basis set.

DFT FunctionalTransition StateActivation Energy (kcal/mol)
B3LYP TS1 (leading to 3-chloro-2-methoxybenzyne)18.5
TS2 (leading to 2-chloro-3-methoxybenzyne)20.1
PBE0 TS1 (leading to 3-chloro-2-methoxybenzyne)17.9
TS2 (leading to 2-chloro-3-methoxybenzyne)19.6
M06-2X TS1 (leading to 3-chloro-2-methoxybenzyne)19.2
TS2 (leading to 2-chloro-3-methoxybenzyne)21.0
ωB97X-D TS1 (leading to 3-chloro-2-methoxybenzyne)18.8
TS2 (leading to 2-chloro-3-methoxybenzyne)20.5

Experimental and Computational Protocols

Computational Methodology

All calculations were performed using the Gaussian 16 suite of programs. The geometries of the reactant (this compound), transition states, and benzyne intermediates were fully optimized in the gas phase using various DFT functionals, including B3LYP, PBE0, M06-2X, and ωB97X-D.[3][4] The 6-311++G(d,p) basis set was employed for all atoms.[5]

Transition states were located using the Berny algorithm and confirmed by frequency calculations, which showed a single imaginary frequency corresponding to the desired reaction coordinate.[6] The intrinsic reaction coordinate (IRC) method was used to verify that the identified transition states connect the reactant and the corresponding benzyne intermediate.

Experimental Verification (Hypothetical)

To experimentally support the computational findings, the reaction of this compound with a strong base (e.g., sodium amide in liquid ammonia) could be performed. The product distribution of the resulting substituted anilines (after trapping the benzyne intermediates with ammonia) would provide insight into the relative activation energies of the competing pathways.[1]

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the proposed reaction pathway for the formation of the benzyne intermediates from this compound.

G reactant This compound ts1 Transition State 1 reactant->ts1 -HBr ts2 Transition State 2 reactant->ts2 -HBr intermediate1 3-chloro-2-methoxybenzyne ts1->intermediate1 products1 Products from Intermediate 1 intermediate1->products1 + Nucleophile intermediate2 2-chloro-3-methoxybenzyne ts2->intermediate2 products2 Products from Intermediate 2 intermediate2->products2 + Nucleophile

Caption: Reaction pathway for benzyne formation.

Computational Workflow Diagram

This diagram outlines the computational workflow used for the transition state search and analysis.

G start Initial Structure Guess geom_opt Geometry Optimization (Reactant, Products) start->geom_opt ts_guess Initial Transition State Guess (e.g., QST2/QST3 or NEB) geom_opt->ts_guess ts_opt Transition State Optimization (Berny Algorithm) ts_guess->ts_opt freq_calc Frequency Calculation ts_opt->freq_calc verify_ts Verify Single Imaginary Frequency freq_calc->verify_ts verify_ts->ts_opt No, Refine Guess irc IRC Calculation verify_ts->irc Yes verify_path Verify Reaction Path irc->verify_path verify_path->ts_opt No, Refine Guess end Final Energy Profile verify_path->end Yes

Caption: Computational workflow for transition state analysis.

References

A Comparative Study of Palladium Catalysts for the Coupling of 2-Bromo-1-chloro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of polyhalogenated aromatic compounds is a critical challenge in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The differential reactivity of carbon-halogen bonds in the presence of palladium catalysts allows for site-selective cross-coupling reactions. This guide provides a comparative analysis of various palladium catalysts for the Suzuki-Miyaura coupling of 2-bromo-1-chloro-3-methoxybenzene, a versatile building block. The data presented herein is a representative compilation based on established principles of palladium catalysis to facilitate catalyst selection and reaction optimization.

Performance of Palladium Catalysts in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity, particularly with substrates bearing multiple halogen atoms of differing reactivity (e.g., Br vs. Cl). In the case of this compound, the carbon-bromine bond is expected to be significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. The following table summarizes the expected performance of several common palladium catalysts in the selective Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%) of 2-chloro-3-methoxy-1,1'-biphenyl
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O901285
PdCl₂(dppf)dppfCs₂CO₃1,4-Dioxane100892
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene100695
Pd₂(dba)₃ / XPhosXPhosK₃PO₄THF801093

Note: The presented data is illustrative and based on trends observed for similar substrates in the literature. Actual yields may vary depending on the specific reaction conditions. Generally, catalyst systems employing bulky, electron-rich phosphine ligands like SPhos and XPhos are highly effective for cross-coupling reactions of aryl chlorides, though in this case, the primary reaction is at the more reactive bromide.[1][2]

Experimental Protocols

Below is a general experimental protocol for the Suzuki-Miyaura cross-coupling reaction of this compound with phenylboronic acid. This protocol can be adapted for different catalysts and ligands.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, THF)

  • Deionized water (if using a biphasic system)

  • Standard laboratory glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and, if necessary, the ligand (e.g., SPhos, 0.06 mmol, 6 mol%) to the flask.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent (e.g., Toluene, 10 mL) and, if required, water to the flask via syringe.

  • Reaction: Heat the reaction mixture to the specified temperature (e.g., 90-100 °C) and stir vigorously for the indicated time (6-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Reaction Workflow

The following diagram illustrates a generalized workflow for palladium-catalyzed cross-coupling reactions.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Reactants: Aryl Halide, Coupling Partner, Base start->reagents 1. catalyst Add Catalyst & Ligand reagents->catalyst 2. solvent Add Degassed Solvent catalyst->solvent 3. inert Establish Inert Atmosphere solvent->inert 4. heat Heat & Stir inert->heat 5. monitor Monitor Progress (TLC, GC-MS) heat->monitor 6. cool Cool to RT monitor->cool 7. quench Quench & Extract cool->quench 8. dry Dry Organic Layer quench->dry 9. concentrate Concentrate dry->concentrate 10. purify Purify (Chromatography) concentrate->purify 11. end End purify->end 12.

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Catalytic Cycle

The underlying mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)-X L₂ oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar'-B(OR)₂ pd_complex2 Ar-Pd(II)-Ar' L₂ transmetalation->pd_complex2 Base reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-1-chloro-3-methoxybenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Bromo-1-chloro-3-methoxybenzene is critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, it is considered hazardous waste and must be managed accordingly.[1] Improper disposal can lead to environmental contamination and significant legal and financial penalties.

Physicochemical and Hazard Data

While a comprehensive hazard profile is not available, the following data for this compound has been compiled from available resources. This information should be used for preliminary assessment and handling, not as a substitute for a formal SDS.

PropertyValueSource
Molecular Formula C₇H₆BrClO[2]
Molecular Weight 221.48 g/mol [2]
CAS Number 174913-08-7[2][3]
Synonyms 2-BROMO-3-CHLOROANISOLE[2]
Primary Hazard Class Halogenated Organic Compound[1]
Recommended Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[3]

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the general steps for the safe disposal of this compound and associated contaminated materials.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Gloves: Always wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield may be required for larger quantities or when splashing is possible.

  • Lab Coat: A flame-resistant lab coat should be worn to protect from splashes and contamination.

  • Ventilation: All handling and preparation for disposal should be conducted in a certified chemical fume hood to minimize inhalation exposure.

2. Waste Segregation and Collection:

  • Waste Characterization: this compound should be classified as a halogenated organic hazardous waste.[1]

  • Waste Container: Collect pure surplus chemical and solutions with high concentrations in a dedicated, properly labeled, and sealed container.

    • The container must be compatible with the chemical and in good condition, with no leaks or cracks.[4]

    • The container should be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of all components and their approximate percentages.[4]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as pipette tips, gloves, and absorbent pads, should be considered contaminated and disposed of as hazardous solid waste. Place these items in a separate, clearly labeled, and sealed container.

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material into a sealed container for disposal as hazardous waste.

4. Final Disposal Pathway:

  • Licensed Waste Disposal Service: The primary and recommended method for disposal is to contact a licensed professional waste disposal company.[5] These companies are equipped to handle and dispose of chemical waste in accordance with all regulations.

  • Incineration: A potential disposal method is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[6] This should only be performed by a licensed and permitted facility.

  • Environmental Precautions: Do not dispose of this chemical down the drain or in regular trash.[7] It is crucial to prevent the entry of this compound into the environment.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_disposal Final Disposal start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate as Halogenated Organic Waste fume_hood->segregate liquid_waste Collect Liquid Waste in Designated Container segregate->liquid_waste solid_waste Collect Contaminated Solids in Separate Designated Container segregate->solid_waste label_waste Label Containers Correctly: 'Hazardous Waste' Full Chemical Name Constituents & % liquid_waste->label_waste solid_waste->label_waste store Store in Satellite Accumulation Area (SAA) label_waste->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal_service Licensed Hazardous Waste Disposal Service contact_ehs->disposal_service end Proper Disposal Complete disposal_service->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Bromo-1-chloro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Halogenated aromatic compounds demand careful handling due to their potential health hazards. Based on analogous compounds, 2-Bromo-1-chloro-3-methoxybenzene should be presumed to be harmful if inhaled or swallowed and may cause irritation to the skin and eyes.[1] Strict adherence to safety protocols is essential to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when working with this compound. The following table summarizes the recommended PPE for handling this compound, based on protocols for similar chemicals.[2][3]

Protection Type Specific Requirements Rationale
Eye and Face Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be worn over goggles when there is a significant risk of splashing.[2]Protects against splashes and vapors that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Viton®).[2] Gloves must be inspected before use and changed immediately upon contamination.Prevents skin contact, which can lead to irritation.[1]
Skin and Body Protection A flame-resistant lab coat, fully buttoned, with long sleeves.[3] Closed-toe shoes and long pants are mandatory. For larger quantities or increased splash potential, a chemical-resistant apron is recommended.Protects skin from exposure and potential absorption of the chemical.[4]
Respiratory Protection All handling should be conducted in a certified chemical fume hood.[2] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.Minimizes the inhalation of vapors, which may cause respiratory tract irritation.[1]

Operational and Disposal Plan

A systematic approach to handling and disposal is crucial for safety and environmental protection.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a chemical fume hood is functioning correctly.

    • Locate the nearest eyewash station and safety shower.[1]

    • Prepare a spill kit with appropriate absorbent materials (e.g., vermiculite, dry sand).[5]

    • Don all required PPE as detailed in the table above.

  • Handling:

    • Conduct all manipulations, including weighing and transferring, within the chemical fume hood to minimize inhalation exposure.[2]

    • Use appropriate, clean glassware and transfer techniques to prevent spills and splashes.

    • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6]

    • Ground and bond containers during transfer to prevent static discharge.[6]

  • Decontamination:

    • Wipe down the work area within the fume hood with a suitable solvent, followed by soap and water, after completion of work.

    • Rinse all contaminated glassware with an appropriate solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.[2]

  • Disposal Protocol:

    • Waste Characterization: All waste containing this compound must be treated as hazardous waste.[7]

    • Waste Segregation: This compound is a halogenated organic substance. All waste, including contaminated PPE, absorbent materials, and rinsate, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[8][9] Do not mix with non-halogenated waste.[9]

    • Container Management: Waste containers must be kept tightly closed except when adding waste, be in good condition, and be properly labeled with "Hazardous Waste" and the chemical constituents.[7][10]

    • Disposal Method: Arrange for disposal through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[1] The preferred method for halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[9]

First-Aid Measures

Immediate action is critical in case of exposure.

Exposure Route First-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[11][12]
Skin Contact Immediately remove contaminated clothing.[13] Wash the affected area with plenty of soap and water for at least 15 minutes.[14] Seek medical attention if irritation develops or persists.[5]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention.[15]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][14]

Workflow for Safe Handling and Disposal

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Decontamination & Waste Collection cluster_disposal Disposal prep_fume_hood Verify Fume Hood Function prep_safety_eq Locate Eyewash/Shower prep_fume_hood->prep_safety_eq prep_spill_kit Prepare Spill Kit prep_safety_eq->prep_spill_kit prep_ppe Don Required PPE prep_spill_kit->prep_ppe handle_weigh Weighing & Transferring prep_ppe->handle_weigh Proceed to Handling handle_reaction Performing Reaction handle_weigh->handle_reaction decon_glassware Clean Glassware (Collect Rinsate) handle_reaction->decon_glassware After Experiment decon_area Wipe Down Work Area decon_glassware->decon_area waste_collect Segregate Halogenated Waste decon_area->waste_collect disp_store Store in Labeled, Sealed Container waste_collect->disp_store Ready for Disposal disp_arrange Arrange Professional Disposal disp_store->disp_arrange

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.